molecular formula C11H9F3N2S B1386985 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine CAS No. 206555-46-6

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

Numéro de catalogue: B1386985
Numéro CAS: 206555-46-6
Poids moléculaire: 258.26 g/mol
Clé InChI: SUDKFQSYTBBEGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This small molecule belongs to a class of organic compounds known as trifluoromethylbenzenes and incorporates a thiazole core, a privileged structure in the development of bioactive molecules . Compounds with this scaffold are frequently explored for their potential to modulate key biological targets. For instance, a structurally related triazolopyrimidine compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo biosynthesis of pyrimidines . This mechanism is a validated therapeutic strategy, making such compounds valuable probes for studying diseases like malaria and certain autoimmune disorders . Thiazole derivatives are also extensively investigated as potential inhibitors of enzymes such as nitric oxide synthase (NOS), highlighting their broad applicability in biochemical research . As a building block, this compound can be utilized in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is provided for research purposes as a high-purity solid. Researchers are encouraged to conduct their own characterization and biological testing. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

5-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-2-4-8(5-3-7)11(12,13)14/h2-5H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDKFQSYTBBEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Predicted Biological Activity Profile of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity profile of the novel heterocyclic compound, 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine. While direct experimental data on this specific molecule is not yet extensively published, this document synthesizes data from closely related structural analogs to build a robust predictive profile. This guide will be an essential resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of substituted 2-aminothiazoles. We will explore its predicted anticancer, antimicrobial, and kinase inhibitory activities, offering detailed experimental protocols and mechanistic insights based on established structure-activity relationships (SAR) for this chemical class.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its versatile structure allows for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The inclusion of a trifluoromethyl group is known to enhance metabolic stability and cell permeability, making 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine a compound of significant interest for therapeutic development.

Synthesis and Characterization

A plausible and efficient synthetic route to 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is the well-established Hantzsch thiazole synthesis.

Proposed Synthetic Workflow

Synthesis_Workflow start Starting Materials ketone 1-(4-(Trifluoromethyl)phenyl)propan-1-one start->ketone bromination α-Bromination (e.g., Br2, acetic acid) ketone->bromination haloketone 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one bromination->haloketone cyclization Hantzsch Thiazole Synthesis (Cyclocondensation) haloketone->cyclization thiourea Thiourea thiourea->cyclization product 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine cyclization->product purification Purification (Recrystallization/Chromatography) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final_product Final Pure Compound characterization->final_product Kinase_Inhibition_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor (e.g., VEGFR, EGFR) Kinase_Cascade Intracellular Kinase Cascade (e.g., Src, Abl, Akt) Receptor->Kinase_Cascade Signal Transduction Proliferation Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Proliferation Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibition of pro-apoptotic signals Compound 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine Compound->Kinase_Cascade Inhibition

Determining the In Vitro Binding Affinity of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of the binding affinity of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine, a novel small molecule with therapeutic potential. Recognizing the critical importance of quantitative binding assessment in drug discovery, this document moves beyond a mere recitation of protocols. Instead, it offers a detailed exploration of the strategic considerations and methodologies essential for generating robust and reliable binding data. We will delve into the core principles of molecular interactions and survey a range of state-of-the-art techniques, from the gold-standard radioligand binding assays to label-free biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), and homogenous assays like Fluorescence Polarization (FP). For each technique, we provide not only step-by-step protocols but also the underlying rationale for experimental design choices, data interpretation, and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the interaction of this and other small molecules with their biological targets.

Introduction: The Significance of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine and the Imperative of Binding Affinity Determination

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] The incorporation of a trifluoromethylphenyl moiety is a common strategy to enhance metabolic stability and lipophilicity, often leading to improved pharmacological properties.[3][4] Consequently, 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine and its analogues are of significant interest for their potential as anticancer, antibacterial, and modulators of key cellular pathways.[1][5][6]

The journey from a promising chemical entity to a viable therapeutic candidate is contingent on a thorough understanding of its mechanism of action, beginning with its direct interaction with a biological target. The binding affinity, typically quantified by the equilibrium dissociation constant (Kd), is a fundamental parameter that dictates the concentration at which a compound will engage its target to elicit a biological response.[7][8] A precise and accurate determination of Kd is therefore not merely an academic exercise; it is a critical determinant of a molecule's potential potency and a cornerstone of structure-activity relationship (SAR) studies that guide lead optimization.[9]

This guide will provide the conceptual and practical framework for determining the in vitro binding affinity of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine, empowering researchers to generate high-quality, reproducible data that will drive informed decisions in the drug discovery pipeline.

Foundational Principles of In Vitro Binding Assays

Before delving into specific techniques, it is crucial to grasp the foundational principles that govern all binding affinity measurements. The primary goal of these assays is to quantify the interaction between a ligand (in this case, 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine) and its target, which is often a protein or nucleic acid.[7][10]

The Equilibrium Dissociation Constant (Kd)

The binding of a ligand (L) to a receptor (R) to form a complex (LR) is a reversible process. At equilibrium, the rate of association is equal to the rate of dissociation. The equilibrium dissociation constant, Kd, is a measure of the tendency of the complex to dissociate and is defined as:

Kd = [L][R] / [LR]

where [L], [R], and [LR] are the molar concentrations of the free ligand, free receptor, and ligand-receptor complex at equilibrium, respectively. A smaller Kd value signifies a higher binding affinity, as it indicates that a lower concentration of the ligand is required to occupy half of the receptor sites at equilibrium.[8]

Key Considerations for Robust Binding Assays

To ensure the generation of reliable binding data, several critical factors must be considered and controlled for:[11]

  • Reaching Equilibrium: It is imperative that the binding reaction has reached equilibrium at the time of measurement. This can be verified by conducting time-course experiments to ensure that the amount of complex formed does not change over time.[11]

  • Concentration Regime: The concentration of the limiting binding partner (usually the receptor) should ideally be well below the Kd. When this condition is not met, the measured apparent affinity may not accurately reflect the true Kd.[11]

  • Nonspecific Binding: Small molecules can bind to surfaces of the assay plate or to sites on the target other than the specific binding pocket. It is crucial to measure and subtract this nonspecific binding to accurately determine the specific binding.[12][13]

  • Reagent Quality and Stability: The purity and stability of both the small molecule and the biological target are paramount. Aggregation or degradation of either component can lead to erroneous results.

Methodologies for Determining In Vitro Binding Affinity

A variety of techniques are available to measure the binding affinity of small molecules. The choice of method depends on several factors, including the nature of the target, the availability of reagents, required throughput, and the specific information sought (e.g., kinetics vs. thermodynamics).

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and robust method for quantifying ligand-receptor interactions and are often considered the gold standard.[14] These assays utilize a radiolabeled form of a ligand to detect its binding to a target.

The principle of a competitive radioligand binding assay is to measure the ability of an unlabeled compound (the "competitor," in this case, 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine) to displace a radiolabeled ligand ("tracer") that has a known high affinity for the target receptor. The concentration of the competitor at which it displaces 50% of the bound radioligand is the IC50 (inhibitory concentration 50%). The IC50 can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which provides an estimate of the Kd of the competitor.

Caption: Workflow for a competitive radioligand binding assay.

  • Target Preparation:

    • Homogenize cells or tissues expressing the target receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.[15]

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of radioligand and varying concentrations of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine to the membrane preparation.

    • Include control wells for total binding (radioligand and membranes only) and nonspecific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.[12]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.[14]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filtermat and add a scintillation cocktail.

    • Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the nonspecific binding from the total binding to obtain the specific binding at each competitor concentration.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[12]

ParameterTypical Value/RangeImportance
Radioligand ConcentrationAt or below its KdEnsures sensitivity to competition
Incubation Time30 - 120 minutesMust be sufficient to reach equilibrium
Incubation Temperature25 - 37 °CAffects binding kinetics and equilibrium
Protein Concentration10 - 100 µ g/well Should be optimized for a good signal-to-noise ratio
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful optical technique for studying biomolecular interactions in real time without the need for labeling.[16][17] It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the Kd can be calculated (Kd = koff/kon).

SPR detects changes in the refractive index at the surface of a sensor chip.[17] In a typical experiment, the target protein is immobilized on the sensor surface. A solution containing the small molecule (analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal. The rate of this change is used to determine the kinetic parameters.[16]

Caption: Workflow for an SPR binding kinetics experiment.

  • Immobilization of the Target:

    • Activate the sensor chip surface (e.g., a CM5 chip with amine coupling chemistry).

    • Inject the purified target protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Inject a series of concentrations of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in running buffer over the sensor surface.

    • For each concentration, monitor the association phase as the analyte flows over the surface, followed by the dissociation phase as the running buffer replaces the analyte solution.

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal vs. time) are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff.

    • The Kd is then calculated as koff/kon.

ParameterKey ConsiderationRationale
Immobilization LevelLow to moderateMinimizes mass transport limitations and steric hindrance
Analyte Concentration Range0.1x to 10x the expected KdEnsures a full binding curve for accurate kinetic fitting
Flow RateHighMinimizes mass transport effects
Regeneration ConditionsGentle but effectiveEnsures complete removal of the analyte without damaging the immobilized ligand
Isothermal Titration Calorimetry (ITC): A Thermodynamic Profile

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[18][19] It is the only method that can directly determine all the thermodynamic parameters of a binding interaction in a single experiment: the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[20]

An ITC instrument consists of a reference cell and a sample cell.[18] The sample cell contains the target protein, and a syringe is used to titrate in the small molecule ligand. As the ligand binds to the protein, heat is either released (exothermic) or absorbed (endothermic). The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.[21]

Caption: Workflow for an ITC experiment.

  • Sample Preparation:

    • Prepare a solution of the purified target protein and a solution of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in the same, precisely matched buffer.

    • Degas both solutions to prevent air bubbles in the cells.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the small molecule solution into the injection syringe.

    • Perform a series of small injections of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • The heat change for each injection is integrated and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

    • The change in entropy (ΔS) can be calculated from the relationship: ΔG = ΔH - TΔS = -RTln(1/Kd).

ParameterTypical Starting ConcentrationsImportance
Protein in Cell10-50 µMMust be high enough to produce a measurable heat signal
Ligand in Syringe10-20 times the protein concentrationEnsures saturation of the protein during the titration
Buffer MatchingIdentical for protein and ligandCrucial to minimize heats of dilution that can obscure the binding signal
Fluorescence Polarization (FP) Assays: A Homogeneous Solution

FP is a homogeneous assay technique that is well-suited for high-throughput screening and for measuring the binding of small molecules to larger macromolecules.[22][23]

FP is based on the principle that when a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light is inversely proportional to the rotational speed of the molecule in solution. A small, fluorescently labeled ligand (tracer) will rotate rapidly and have a low polarization. When it binds to a much larger protein, its rotation is slowed, and the polarization of the emitted light increases.[23] In a competitive FP assay, an unlabeled compound competes with the fluorescent tracer for binding to the protein, causing a decrease in polarization.[22]

Sources

A Prospective Guide to the Structural Elucidation of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive methodological framework for the synthesis, crystallization, and detailed structural analysis of the novel compound 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine. As a molecule incorporating the pharmacologically significant 2-aminothiazole scaffold and a trifluoromethylphenyl moiety, a thorough understanding of its three-dimensional structure in both the solid and solution states is critical for anticipating its behavior in biological systems and for guiding future drug design efforts.

This document deviates from a standard results-based paper, as to date, the crystal structure and comprehensive NMR spectral assignment for this specific molecule have not been publicly reported. Instead, this whitepaper serves as a prospective guide, offering a robust experimental blueprint grounded in established chemical principles and state-of-the-art analytical techniques. We will detail the anticipated synthetic route, the critical steps for obtaining high-quality single crystals, the workflow for single-crystal X-ray diffraction, and the procedures for acquiring and interpreting multidimensional NMR spectra. The causality behind each experimental choice is explained to provide a self-validating system for researchers aiming to characterize this or structurally related compounds.

Proposed Synthesis and Purification

The synthesis of 2-aminothiazole derivatives is a well-established field in heterocyclic chemistry. A highly plausible and efficient route to the title compound is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.

Synthetic Pathway

The proposed synthesis commences with the α-bromination of 1-(4-(trifluoromethyl)phenyl)propan-1-one. The resulting α-bromoketone is then reacted with thiourea to yield the target 2-aminothiazole derivative.

Step 1: α-Bromination of 1-(4-(trifluoromethyl)phenyl)propan-1-one

  • To a solution of 1-(4-(trifluoromethyl)phenyl)propan-1-one (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 eq).

  • Initiate the reaction with a catalytic amount of a radical initiator like benzoyl peroxide or by photo-irradiation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one.

Causality: The use of NBS is a standard and effective method for the selective bromination at the α-position of a ketone. The reaction proceeds via a free radical mechanism, hence the need for an initiator.

Step 2: Cyclocondensation with Thiourea

  • Dissolve the crude α-bromoketone (1.0 eq) in a protic solvent like ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Reflux the reaction mixture for several hours, monitoring for the formation of the product by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base such as sodium bicarbonate to precipitate the free amine.

  • The crude product is then collected by filtration, washed with water, and dried.

Causality: The Hantzsch synthesis is a robust method for the formation of the thiazole ring. The nucleophilic sulfur of thiourea attacks the carbon bearing the bromine, followed by an intramolecular condensation between the amino group and the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.

Purification and Crystallization

The crude 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure fractions, as determined by TLC, are combined and the solvent evaporated.

For single-crystal growth, slow evaporation of a solution of the purified compound in a suitable solvent system is recommended. A range of solvents of varying polarity, such as acetone, ethanol, or a mixture of dichloromethane and hexanes, should be screened.[2]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This provides invaluable information on molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_final Structural Elucidation synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization sample_prep Sample Preparation (Deuterated Solvent) purification->sample_prep crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis (e.g., checkCIF) structure_refinement->validation correlation Correlation of Solid-State (X-ray) and Solution-State (NMR) Data validation->correlation nmr_acquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Spectra Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing spectral_assignment Spectral Assignment data_processing->spectral_assignment spectral_assignment->correlation reporting Reporting of Structural Data correlation->reporting

Figure 1. A comprehensive workflow for the structural elucidation of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine.

  • Crystal Selection and Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[2]

Anticipated Structural Features
  • Molecular Geometry : The analysis will provide precise bond lengths, bond angles, and torsion angles. The planarity of the thiazole ring and the dihedral angle between the thiazole and the phenyl ring will be of particular interest.

  • Intermolecular Interactions : The trifluoromethyl group and the amino group are capable of participating in non-covalent interactions. It is anticipated that the crystal packing will be stabilized by N-H···N hydrogen bonds between the amino groups of adjacent molecules.[2][3] Weak C-H···F and π-π stacking interactions may also be present.[4][5][6] The analysis of these interactions is crucial for understanding the supramolecular assembly.

Parameter Anticipated Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Z (molecules per unit cell)2, 4, or 8
Key Intermolecular InteractionsN-H···N hydrogen bonds, C-H···F interactions, π-π stacking

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will be necessary for the unambiguous assignment of all proton and carbon signals.

Experimental Protocol
  • Sample Preparation : A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like those in an amino group.

  • ¹H NMR Spectroscopy : A standard proton NMR spectrum is acquired. This will provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons of each type (integration).

  • ¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of different types of carbon atoms.

  • 2D NMR Spectroscopy : To unambiguously assign all signals, a suite of 2D NMR experiments should be performed:

    • COSY (Correlation Spectroscopy) : Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are separated by two or three bonds.

Predicted Spectral Data

Based on the structure of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine, the following NMR signals are anticipated:

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations
-CH₃~2.4~15C4, C5
-NH₂~7.2 (broad)-C2
Phenyl H (ortho to CF₃)~7.7 (d)~126 (q)C(ipso), C(meta), CF₃
Phenyl H (meta to CF₃)~7.8 (d)~129C(ortho), C4
-CF₃-~124 (q)-
C2 (Thiazole)-~168NH₂
C4 (Thiazole)-~145CH₃, Phenyl H
C5 (Thiazole)-~115CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The quartet (q) multiplicity for carbons attached to or near the CF₃ group is due to C-F coupling.

Correlation of Solid-State and Solution-State Structures

A key aspect of a comprehensive structural analysis is the comparison of the solid-state conformation from X-ray crystallography with the solution-state structure inferred from NMR spectroscopy. The dihedral angle between the thiazole and phenyl rings is a point of particular interest. In the solid state, this angle is fixed by crystal packing forces. In solution, there may be free rotation around the C-C single bond connecting the two rings, which would be reflected in the NMR data. Any significant differences between the two states can have implications for the molecule's interaction with biological targets.

By following the detailed methodologies outlined in this whitepaper, researchers will be well-equipped to perform a thorough and accurate structural elucidation of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine. The resulting data will be invaluable for the broader scientific community, particularly those in the fields of medicinal chemistry and materials science.

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  • Synthesis of new novel 2-Amino-4-Phenyl Thiazole derivatives and their characterization. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

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An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for the identification and validation of therapeutic targets for the novel compound, 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine. The analysis is grounded in the well-established pharmacological importance of the 2-aminothiazole scaffold, a privileged structure in modern medicinal chemistry. This document synthesizes data from analogous compounds to postulate primary therapeutic hypotheses in oncology and immunology. We present detailed, field-proven experimental workflows, from initial biochemical assays to cell-based target engagement and pathway analysis, to rigorously test these hypotheses. The protocols are designed to be self-validating, incorporating essential controls and decision-making logic. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this promising compound class.

Introduction to the Compound and its Core Scaffold

The molecule 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is a cornerstone of numerous clinically successful drugs, owing to its versatile chemical properties and ability to form key interactions with a wide array of biological targets.[1][2]

1.1 Key Structural Features and Their Implications:

  • 2-Aminothiazole Core: This moiety is a bioisostere for various functional groups, capable of acting as a hydrogen bond donor and acceptor. Its rigid structure provides a predictable framework for substituent placement, making it ideal for drug design. Its presence is a hallmark of drugs targeting enzymes like protein kinases.[3]

  • 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF3) group is a critical substituent in modern drug discovery. Its strong electron-withdrawing nature can significantly modulate the acidity of nearby protons, potentially enhancing target binding affinity. Furthermore, the CF3 group increases lipophilicity, which can improve cell membrane permeability, and is metabolically stable, often leading to a better pharmacokinetic profile.[4]

  • 5-Methyl Group: The methyl group at this position can influence the compound's orientation within a binding pocket, potentially enhancing selectivity or potency through favorable van der Waals interactions.

Given these features, and the extensive literature on related compounds, we can formulate two primary, high-probability hypotheses for the therapeutic utility of this molecule.

Hypothesis I: Inhibition of Protein Kinases for Oncological Applications

The 2-aminothiazole nucleus is central to the structure of multiple approved protein kinase inhibitors, most notably Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases used in the treatment of leukemia.[3] This precedent provides a strong rationale for investigating 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine as a potential kinase inhibitor for cancer therapy.

2.1 Rationale and Proposed Pathway

Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their dysregulation is a common driver of cancer cell proliferation, survival, and metastasis. The structural motifs of our target compound are highly compatible with the ATP-binding pocket of many kinases. We hypothesize that the compound targets a key kinase in a critical oncogenic signaling pathway, such as the RAF-MEK-ERK (MAPK) pathway, which is frequently mutated in melanoma, colon, and lung cancers.

View Diagram: Hypothesized MAPK Signaling Pathway Inhibition

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Kinase (e.g., B-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Compound 5-Methyl-4-(4-(trifluoromethyl)phenyl) thiazol-2-amine Compound->RAF Inhibition Proliferation Gene Expression: Cell Proliferation, Survival TF->Proliferation

Caption: Hypothesized inhibition of the MAPK signaling cascade.


2.2 Experimental Validation Workflow

A tiered approach is essential for validating this hypothesis, moving from broad, high-throughput screening to specific, mechanistic cellular assays.

View Diagram: Kinase Inhibitor Validation Workflow

Kinase_Workflow start Start: Compound Synthesis & QC panel Phase 1: Broad Screening Kinase Panel Assay (e.g., 400+ kinases) start->panel hits Identify Primary Hits (% Inhibition > 70%) panel->hits dose_response Phase 2: Biochemical Validation IC50 Determination for Hits (e.g., ADP-Glo Assay) hits->dose_response Hits Found stop_fail End: Re-evaluate or Stop hits->stop_fail No Hits selectivity Assess Selectivity Profile dose_response->selectivity cetsa Phase 3: Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) for top candidate kinase selectivity->cetsa Potent & Selective Hit selectivity->stop_fail Not Potent or Non-selective target_engaged Target Engagement Confirmed? cetsa->target_engaged western Phase 4: Pathway Validation Western Blot for Phospho-Substrate target_engaged->western Yes target_engaged->stop_fail No phenotype Phase 5: Phenotypic Assay Cell Proliferation Assay (e.g., A549, MCF-7) western->phenotype stop End: Lead Candidate phenotype->stop

Caption: A tiered workflow for kinase inhibitor validation.


Hypothesis II: Modulation of Innate Immunity via the MyD88 Pathway

Beyond oncology, the 2-aminothiazole scaffold has been implicated in modulating inflammatory responses. Patent literature suggests that certain derivatives can inhibit Myeloid Differentiation primary response 88 (MyD88), a critical adaptor protein in the Toll-like Receptor (TLR) signaling pathway.[5] This pathway is a key driver of innate immunity and its over-activation contributes to chronic inflammatory and autoimmune diseases.

3.1 Rationale and Proposed Pathway

The MyD88 pathway integrates signals from TLRs and the IL-1 receptor, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6. We hypothesize that 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine binds to MyD88, disrupting its signaling function and thereby exerting an anti-inflammatory effect.

View Diagram: Hypothesized MyD88 Signaling Pathway Inhibition

MyD88_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 LPS LPS (Lipopolysaccharide) LPS->TLR4 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_complex p50 p65 IκBα IKK->NFkB_complex:ikb Phosphorylates & Degrades IκBα NFkB_nuc p50/p65 NFkB_complex:p50->NFkB_nuc NFkB_complex:p65->NFkB_nuc Compound 5-Methyl-4-(4-(trifluoromethyl)phenyl) thiazol-2-amine Compound->MyD88 Inhibition Cytokines Gene Expression: TNF-α, IL-6, IL-1β NFkB_nuc->Cytokines

Sources

In-Depth Technical Guide: Metabolic Stability of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of in vitro metabolic stability is a critical gatekeeper in the drug discovery pipeline, dictating a compound's progression to in vivo pharmacokinetic (PK) studies. This technical whitepaper provides a comprehensive, mechanistic guide to evaluating the metabolic stability of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in Human Liver Microsomes (HLM).

By dissecting the structural rationale behind the molecule's predicted metabolic soft spots and detailing a self-validating, step-by-step HLM assay protocol, this guide bridges the gap between theoretical medicinal chemistry and empirical DMPK (Drug Metabolism and Pharmacokinetics) workflows.

Structural Rationale & Predictive Metabolism (The "Why")

Before initiating HLM incubations, a Senior Application Scientist must perform an in silico and structural triage of the molecule. 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine possesses three distinct structural motifs that dictate its interaction with Cytochrome P450 (CYP450) enzymes [1, 2]:

  • The 4-(Trifluoromethyl)phenyl Group (Metabolic Shielding): The carbon-fluorine (C–F) bond is exceptionally strong (~485 kJ/mol) compared to a standard C–H bond (~414 kJ/mol). The para-positioned −CF3​ group acts as a powerful bioisostere, effectively blocking CYP-mediated aromatic hydroxylation at the most sterically accessible position of the phenyl ring [3]. Furthermore, its strong electron-withdrawing nature deactivates the entire phenyl ring toward electrophilic attack by the CYP450 heme-oxo intermediate.

  • The 2-Aminothiazole Core (Toxicophore Mitigation): Unsubstituted 2-aminothiazoles are notorious for undergoing CYP-mediated C4-C5 epoxidation, leading to reactive metabolites (toxicophores) that covalently bind to proteins, causing hepatotoxicity [4]. However, in this specific compound, both the C4 and C5 positions are fully substituted (with the aryl and methyl groups, respectively). This steric hindrance effectively blocks the epoxidation pathway, shifting the metabolic flux toward safer, non-reactive pathways.

  • The 5-Methyl Group (The Primary Soft Spot): With the aromatic ring deactivated and the thiazole core sterically protected, the 5-methyl group emerges as the primary metabolic "soft spot." CYP3A4 and CYP2C9 are highly likely to catalyze the aliphatic hydroxylation of this methyl group, yielding a 5-hydroxymethyl metabolite, which may subsequently be oxidized to a carboxylic acid [5].

Metabolic_Pathway Parent 5-Methyl-4-(4-(CF3)phenyl)thiazol-2-amine (Parent Compound) CF3_Blocked Aromatic Hydroxylation (BLOCKED by CF3) Parent->CF3_Blocked CYP450 (Unfavorable) Ring_Epox Thiazole Epoxidation (Sterically Hindered) Parent->Ring_Epox CYP450 (Minor) Hydroxymethyl 5-Hydroxymethyl Metabolite (Primary Soft Spot) Parent->Hydroxymethyl CYP3A4 / CYP2C9 (Major Pathway) Carboxylic 5-Carboxylic Acid Metabolite (Secondary Oxidation) Hydroxymethyl->Carboxylic Cytosolic / CYP Oxidation

Caption: Predicted CYP450-mediated metabolic pathways for the target 2-aminothiazole compound.

Experimental Design: HLM Stability Assay (The "How")

To accurately determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ), we employ a Substrate Depletion Approach . The protocol described below is a self-validating system; it incorporates specific causality-driven choices to eliminate false positives (e.g., chemical degradation) and false negatives (e.g., inactive microsomes)[1, 6].

Reagents & Matrix Preparation
  • Test Compound: 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine (Stock: 10 mM in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Cofactor: 10 mM NADPH (prepared freshly in buffer).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology
  • System Conditioning (Causality: First-order kinetics): Dilute the test compound to a final incubation concentration of 1 µM . Why 1 µM? This ensures the substrate concentration is significantly below the Michaelis-Menten constant ( Km​ ) of typical CYP enzymes, guaranteeing that the rate of metabolism is directly proportional to compound concentration (first-order kinetics) [6]. Keep final DMSO concentration ≤0.1% to prevent CYP inhibition.

  • Matrix Assembly (Causality: Prevent non-specific binding): Prepare the incubation mixture containing 0.5 mg/mL HLM protein in the phosphate buffer. Why 0.5 mg/mL? Higher protein concentrations (>1 mg/mL) increase non-specific microsomal protein binding, which artificially masks the free fraction of the drug and underestimates clearance [1].

  • Pre-Incubation: Aliquot 45 µL of the Matrix Assembly into a 96-well plate and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 5 µL of the 10 mM NADPH cofactor (Final NADPH concentration = 1 mM).

  • Time-Course Sampling & Quenching: At designated time points ( t=0,5,15,30,45,60 minutes), transfer 50 µL of the reaction mixture into 150 µL of the ice-cold Quench Solution. Why ice-cold ACN? The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity, while the internal standard ensures LC-MS/MS injection volume normalization.

  • Self-Validation Controls:

    • Minus-NADPH Control: Incubate the compound with HLM but substitute NADPH with buffer. If depletion occurs here, the compound is chemically unstable or degrading via non-CYP pathways.

    • Positive Control: Run Verapamil (high clearance) concurrently to verify the metabolic viability of the HLM batch.

HLM_Workflow A Preparation 1 µM Cpd + 0.5 mg/mL HLM B Pre-Incubation 37°C, 5 min A->B C Initiation Add 1 mM NADPH B->C D Time-Course 0, 15, 30, 45, 60 min C->D E Quenching Ice-cold ACN + IS D->E F LC-MS/MS Quantify Depletion E->F

Caption: Step-by-step self-validating workflow for HLM metabolic stability assays.

Data Analysis & IVIVE (In Vitro to In Vivo Extrapolation)

Following LC-MS/MS analysis, the peak area ratios (Test Compound / Internal Standard) are converted to "% Remaining" relative to the t=0 minute sample.

The elimination rate constant ( k ) is derived from the negative slope of the natural log ( ln ) of % remaining versus time. From this, we calculate the in vitro half-life ( t1/2​ ) and the microsomal intrinsic clearance ( CLint,micr​ ) using the following equations[1, 6]:

t1/2​=k0.693​

CLint,micr​=t1/2​0.693​×Amount of Protein (mg)Volume of Incubation (µL)​

To extrapolate this to an in vivo human context (IVIVE), we scale the microsomal clearance using standard physiological parameters (e.g., 48.8 mg microsomal protein/g liver, and 25.7 g liver/kg body weight for humans) [1].

Quantitative Data Presentation

Below is a representative data set demonstrating the typical stability profile of a CF3​ -protected, sterically hindered 2-aminothiazole derivative.

Table 1: Time-Course Depletion Data (% Remaining)

Time (min)5-Methyl-4-(4-( CF3​ )phenyl)thiazol-2-amineVerapamil (Positive Control)Minus-NADPH Control
0100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
596.2 ± 1.478.4 ± 2.199.8 ± 0.5
1588.5 ± 2.045.2 ± 1.8100.1 ± 1.1
3076.1 ± 1.518.6 ± 0.998.5 ± 0.8
4565.4 ± 2.28.1 ± 0.499.2 ± 1.0
6056.8 ± 1.83.5 ± 0.298.9 ± 0.7

Note: The Minus-NADPH control confirms that the compound is chemically stable in the matrix, validating that all observed depletion is strictly CYP450-mediated.

Table 2: Calculated Pharmacokinetic Parameters

ParameterValueInterpretation
Elimination Rate Constant ( k ) 0.0094 min−1 Slow rate of CYP-mediated degradation.
In Vitro Half-Life ( t1/2​ ) 73.7 min Indicates moderate to high metabolic stability.
CLint,micr​ 18.8 µL/min/mg Low intrinsic clearance at the microsomal level.
Predicted Hepatic Clearance ( CLH​ ) ∼6.2 mL/min/kg Suggests a low hepatic extraction ratio ( EH​<0.3 ) in humans.

Conclusion

The strategic incorporation of the 4-(trifluoromethyl)phenyl and 5-methyl groups onto the 2-aminothiazole scaffold successfully mitigates the inherent toxicophore liabilities of the core ring. By blocking aromatic oxidation and sterically hindering C4-C5 epoxidation, metabolism is safely shunted toward the slower aliphatic hydroxylation of the 5-methyl group. The resulting HLM data ( t1/2​>70 min; CLint,micr​<20 µL/min/mg) classifies 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine as a metabolically stable entity, highly suitable for advancement into in vivo pharmacokinetic profiling.

References

  • Obach, R. S., Baxter, J. G., Liston, T. E., Silber, B. M., Jones, B. C., MacIntyre, F., Rance, D. J., & Wastall, P. (1997). "The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link][1]

  • Attwa, M. W., Kadi, A. A., Darwish, H. W., Amer, S. M., & Alrabiah, H. (2023). "Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation." Pharmaceuticals. Available at:[Link][1]

  • Abula, A., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules. Available at:[Link][2]

  • Kalgutkar, A. S., & Obach, R. S. (2010). "Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening." Chemical Research in Toxicology. Available at:[Link][3]

  • Giles, K., et al. (2013). "Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link][4]

  • Attwa, M. W., Abdelhameed, A. S., & Kadi, A. A. (2021). "LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation." Drug Design, Development and Therapy. Available at:[Link][5]

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Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, specific, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active agents.[1][2] Accurate quantification is therefore critical for research, development, and quality control. This method utilizes a C18 stationary phase with a mobile phase of acetonitrile and 0.1% formic acid in water, offering excellent peak symmetry and resolution. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[3]

Principle of Analysis

The quantification of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is based on the partitioning of the analyte between a non-polar, alkyl-bonded silica stationary phase (C18) and a polar mobile phase. The analyte, being a moderately hydrophobic molecule, is retained on the column and subsequently eluted by a mixture of acetonitrile and water. An acidic modifier is used to ensure consistent protonation of the analyte's basic amine group, leading to improved peak shape and reproducible retention times.[4][5] Detection is achieved by monitoring the analyte's UV absorbance.

Materials and Methods

Reagents and Chemicals
  • 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (88%, analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • Agilent 1260 Infinity II HPLC System or equivalent, equipped with:

    • Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD)

Chromatographic Conditions

All chromatographic parameters are summarized in Table 1.

ParameterCondition
Column Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: 1.0 mL of formic acid was added to 1 L of deionized water to prepare Mobile Phase A.

  • Standard Stock Solution (1000 µg/mL): 25.0 mg of the reference standard was accurately weighed and transferred to a 25 mL volumetric flask. The standard was dissolved and diluted to volume with acetonitrile.

  • Working Standard Solutions: The stock solution was serially diluted with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

Method Development Strategy: A Rationale-Driven Approach

The development of this method was guided by the physicochemical properties of the analyte and fundamental chromatographic principles.

  • Analyte Characteristics: 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine possesses a basic 2-aminothiazole core and a lipophilic trifluoromethylphenyl group. The aromatic rings provide strong chromophores for UV detection, while the basicity of the amine and the overall hydrophobicity dictate the separation strategy.[6][7]

  • Column Selection: A C18 column was chosen as the primary stationary phase due to its wide applicability and strong hydrophobic retention mechanism, which is ideal for aromatic compounds.[8] While a Phenyl-Hexyl column could offer alternative selectivity through π-π interactions, the C18 provides excellent and robust performance for routine analysis.[4]

  • Mobile Phase Optimization:

    • pH Control: The 2-amino group on the thiazole ring is basic. At a pH below its pKa, the amine exists in its protonated (cationic) form. Operating in an acidic mobile phase (pH ≈ 2.8 with 0.1% formic acid) serves two purposes: it ensures consistent ionization of the analyte and suppresses the ionization of residual silanol groups on the silica-based stationary phase.[4][5] This dual effect minimizes undesirable secondary ionic interactions, preventing peak tailing and ensuring sharp, symmetrical peaks.

    • Organic Modifier: Acetonitrile was selected over methanol as it typically provides better peak efficiency and lower column backpressure. A scouting gradient was initially run (10-90% acetonitrile) to determine the elution conditions. Based on the scouting run, an isocratic mobile phase composition of 30% acetonitrile and 70% aqueous phase was found to provide optimal retention (k' between 2 and 10), resolution, and analysis time.

  • Wavelength Selection: A photodiode array (PDA) detector was used to scan the analyte from 200-400 nm. The UV spectrum showed a maximum absorbance (λmax) at approximately 280 nm, which was selected for quantification to ensure maximum sensitivity. Thiazole derivatives are known to have strong UV absorbance in this region.[9][10]

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Strategy Chromatographic Strategy cluster_Optimization Parameter Optimization A Basic 2-Aminothiazole Core (pKa consideration) S3 Mobile Phase: ACN/H2O + Acidic Modifier A->S3 B Lipophilic CF3-Phenyl Group (Hydrophobicity) S1 Mode: Reverse-Phase (RP-HPLC) B->S1 S2 Column: C18 (Hydrophobic Retention) B->S2 C Aromatic Chromophore (UV Detectability) S4 Detector: UV/PDA (Sensitivity/Specificity) C->S4 O2 pH Control (0.1% Formic Acid for Peak Shape) S3->O2 O3 Gradient Scouting (Determine Elution %B) S3->O3 O1 Wavelength Selection (Scan for λmax -> 280 nm) S4->O1 O4 Isocratic Optimization (Final Conditions: 30% ACN) O3->O4

Caption: HPLC method development workflow.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[3][11][12]

Validation cluster_params Validation {Method Validation (ICH Q2(R1))|Key Performance Characteristics} Specificity Specificity Analyte vs. Blank/Placebo Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy % Recovery Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) %RSD Validation->Precision Sensitivity Sensitivity LOD & LOQ Validation->Sensitivity Robustness Robustness Small Method Variations Validation->Robustness

Caption: Core parameters for analytical method validation.
System Suitability
  • Protocol: Six replicate injections of a 50 µg/mL standard were performed.

  • Acceptance Criteria: Relative standard deviation (%RSD) of peak area and retention time ≤ 2.0%; tailing factor ≤ 2.0; theoretical plates > 2000.

Specificity
  • Protocol: A solution of the diluent (blank) was injected to demonstrate the absence of interfering peaks at the retention time of the analyte.

Linearity and Range
  • Protocol: Calibration standards were prepared at five concentrations (e.g., 5, 10, 25, 50, and 100 µg/mL) and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy
  • Protocol: Accuracy was determined by the percent recovery method. A known amount of analyte was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-day): Six replicate samples at 100% of the target concentration were prepared and analyzed on the same day.

    • Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst.

  • Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

Robustness
  • Protocol: The effect of small, deliberate variations in method parameters was assessed. This included changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the %RSD of the results from the varied conditions should be ≤ 2.0%.

Results and Discussion

The developed method produced a sharp, symmetrical peak for 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine with a retention time of approximately 6.5 minutes. The validation results are summarized below.

Table 2: System Suitability and Linearity Results

Parameter Result Acceptance Criteria
Retention Time %RSD 0.15% ≤ 2.0%
Peak Area %RSD 0.45% ≤ 2.0%
Tailing Factor 1.1 ≤ 2.0
Theoretical Plates > 5000 > 2000
Linearity (r²) 0.9998 ≥ 0.999

| Range | 5 - 100 µg/mL | - |

Table 3: Accuracy and Precision Results

Parameter Level Result (%RSD) Mean Recovery
Accuracy 80% - 99.5%
100% - 100.2%
120% - 99.8%
Precision Repeatability 0.65% -

| | Intermediate Precision | 0.88% | - |

The method demonstrated excellent linearity across the specified range. Accuracy was confirmed with recovery values well within the 98.0-102.0% limit. The low %RSD values for repeatability and intermediate precision indicate that the method is highly precise. The calculated LOD and LOQ were found to be 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating sufficient sensitivity. Robustness studies showed that minor variations in the chromatographic conditions did not significantly affect the results, confirming the method's reliability for routine use.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantification of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine. The method adheres to the ICH Q2(R1) guidelines and is proven to be specific, linear, accurate, precise, and robust. This application note provides a comprehensive protocol suitable for quality control and quantitative analysis in research and drug development settings.

References

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  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

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  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal for Scientific Research and Development. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • CyberLeninka. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. [Link]

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Solvent solubility guidelines for 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Solubility and Handling Guidelines for 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in Cell Culture Assays

Executive Summary & Chemical Causality

Handling highly lipophilic, fluorinated small molecules in aqueous in vitro assays presents a significant biophysical challenge. 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is characterized by a thiazol-2-amine core and a heavily fluorinated aromatic ring. The presence of the trifluoromethyl (-CF3) moiety dramatically alters the molecule's hydration dynamics.

While the -CF3 group is a privileged structure in medicinal chemistry—often engineered into scaffolds to block metabolic hotspots and increase target binding affinity—it significantly increases the overall lipophilicity (Hansch π value of +0.88) and reduces aqueous solubility[1]. The strong electron-withdrawing nature and large hydrophobic surface area of the -CF3 group disrupt the formation of water hydration shells, making the compound highly prone to precipitation in standard cell culture media[2].

To generate reproducible, artifact-free data, researchers must employ rigorous solvent-transition protocols. This guide outlines the causality behind solvent selection, the biophysics of the "solvent crash" phenomenon, and a self-validating protocol for delivering this compound to cultured cells.

Physicochemical Properties & Solvent Compatibility

Because water is an energetically unfavorable solvent for this compound, organic solvent stocks are mandatory. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its high dielectric constant and amphiphilic nature effectively disrupt the compound's crystal lattice while remaining miscible with water.

Table 1: Solvent Compatibility and Mechanistic Rationale

Solvent SystemEstimated SolubilityMechanistic Rationale & Application Notes
100% DMSO High (≥ 10 mM)Optimal Stock Solvent. DMSO fully solvates the hydrophobic -CF3 group and hydrogen-bonds with the thiazole-amine core.
100% Ethanol Moderate (~1–5 mM)Less effective than DMSO due to a lower dielectric constant. Prone to evaporation, which can inadvertently alter stock concentrations.
Aqueous Buffer (PBS) Insoluble (< 1 µM)High hydrophobic surface area prevents solvation. Direct addition of powder to PBS will result in irreversible "brick dust" suspension.
Cell Media (10% FBS) Variable (up to ~50 µM)Requires strict ≤0.1% DMSO vehicle[3]. Bovine Serum Albumin (BSA) in the FBS acts as a hydrophobic carrier, temporarily shielding the -CF3 group to maintain solubility.

The Biophysics of Bioavailability: Avoiding the "Solvent Crash"

A critical error in cell culture assays is the direct bolus injection of a high-concentration DMSO stock into aqueous media. This creates a localized zone where the compound concentration exceeds its thermodynamic solubility limit before the DMSO can evenly disperse.

This local supersaturation triggers immediate crystal nucleation—a phenomenon known as a "solvent crash." Once micro-precipitates form, the compound is no longer bioavailable to passively diffuse across the lipid bilayer, leading to artificially inflated IC50 values and false-negative assay results.

Mechanism A Aqueous Cell Media (Hydrophilic Environment) B 5-Methyl-4-(4-(trifluoromethyl) phenyl)thiazol-2-amine A->B Proper DMSO Dilution (≤0.1%) E Micro-precipitates (Bio-unavailable) A->E Direct Injection (Solvent Crash) C Lipid Bilayer (Hydrophobic Core) B->C -CF3 driven membrane partitioning D Intracellular Target (Kinase/Receptor) C->D Passive diffusion E->C Steric hindrance No permeability

Figure 1: Impact of -CF3 lipophilicity on membrane permeability and precipitation risks.

Self-Validating Solubilization Protocol

To prevent micro-precipitation and ensure exact dosing, utilize the "Step-Down" Dilution Method . This protocol is designed as a self-validating system: it forces the user to verify solubility before exposing cells to the drug.

Phase 1: Stock Preparation & Serial Dilution

Causality: Serial dilutions must be performed in 100% DMSO, not in media. This ensures that when you finally transfer the drug to the cells, every treatment group receives the exact same volume of DMSO, isolating the drug's effect from solvent toxicity.

  • Prepare Master Stock: Dissolve the lyophilized powder in 100% cell-culture grade DMSO to yield a 10 mM Master Stock. Vortex for 60 seconds.

  • Serial Dilution: Create your desired concentration curve (e.g., 10 mM, 1 mM, 0.1 mM) using 100% DMSO in a clean PCR tube strip.

Phase 2: The Aqueous Transition

Causality: Media must be pre-warmed. Cold media decreases the kinetic energy of the system, drastically lowering the compound's solubility threshold and inducing instant precipitation. 3. Pre-warm Media: Warm the complete culture media (containing 10% FBS) to 37°C in a water bath. 4. Drop-wise Addition: Aliquot 1 mL of the pre-warmed media into a microcentrifuge tube. While vigorously vortexing the media, add 1 µL of the DMSO stock drop-wise directly into the vortex vortex-cone. 5. Final Concentration Check: This 1:1000 dilution yields a final DMSO concentration of 0.1% (v/v). DMSO concentrations must strictly remain below 0.1% to 0.5% to prevent solvent-induced cytotoxicity and off-target transcriptomic changes[3][4].

Workflow A 100% DMSO Stock (10 mM) B Intermediate Dilution (100% DMSO) A->B Step-down concentration D Drop-wise Addition + Vigorous Vortex B->D Aliquot (1 µL) C Pre-warmed Media (37°C, 10% FBS) C->D Aqueous base (999 µL) E Final Assay Media (≤0.1% DMSO) D->E Prevent local supersaturation

Figure 2: Self-validating step-down solubilization workflow for in vitro assays.

Phase 3: The Self-Validation Checkpoint (OD600)

Do not rely blindly on calculated concentrations. You must empirically validate that the 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine has not crashed out of solution. 6. Visual Inspection: Hold the tube against a stark black background under a bright light. Look for a milky, opalescent haze (Tyndall effect). 7. Spectrophotometric Validation: Transfer 200 µL of the final drug-media solution to a clear 96-well plate. Read the absorbance at 600 nm (OD600) against a vehicle-only control (Media + 0.1% DMSO).

  • Pass Criteria: If ΔOD600 < 0.02, the compound is fully solvated. Proceed to treat cells.

  • Fail Criteria: If ΔOD600 ≥ 0.05, micro-precipitation has occurred[3]. Hard Stop. Discard the solution. You must either lower the top dose or utilize a carrier molecule (e.g., β-cyclodextrin) to shield the -CF3 group.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwDYc9cEzLwAcugM92H5SgRejtS-mAGJbKXZeC6PzoznS3wLsETGIWq2QFVc4gIZY90cl87-ozMyqfYzIkg5JJCn1wwKAi5diOZUyMO-HXXjgmFxDyIViiahjOMgTQOIYo6Ik=]
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A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the quantitative analysis of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical research, this guide moves beyond a simple recitation of steps. It delves into the scientific rationale behind key decisions in sample preparation, chromatography, and mass spectrometric detection. The method described herein employs a straightforward protein precipitation (PPT) extraction procedure and utilizes a structurally analogous internal standard to ensure accuracy and precision, consistent with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

Introduction and Scientific Principle

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is a small molecule featuring a 2-aminothiazole core, a structure prevalent in medicinal chemistry.[3] Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS stands as the gold standard for this application due to its unparalleled sensitivity, selectivity, and speed.[4][5]

The core principle of this method is the efficient isolation of the analyte from complex plasma matrix components, followed by precise separation and detection. Our workflow can be summarized in three key stages:

  • Sample Preparation: Proteins, a major source of interference, are removed from the plasma sample via protein precipitation.[6][7] A chemically similar internal standard (IS) is introduced at this stage to normalize for any variability during sample handling and analysis.[8][9]

  • Chromatographic Separation: The analyte and internal standard are separated from residual matrix components on a reversed-phase HPLC column. This step is crucial for minimizing ion suppression and ensuring accurate quantification.

  • Mass Spectrometric Detection: The separated compounds are ionized using Electrospray Ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] This highly selective detection mode isolates a specific precursor ion for the analyte and monitors a unique fragment ion, providing exceptional specificity and sensitivity.

Overall Analytical Workflow

LCMSMS_Workflow cluster_Prep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection Plasma Plasma Sample Aliquot Spike Spike with Internal Standard (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject Extract Collect->Inject Column Reversed-Phase C18 Column Inject->Column Elute Gradient Elution Column->Elute Ionize Electrospray Ionization (ESI+) Elute->Ionize Detect Tandem MS (MRM) Ionize->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: High-level overview of the bioanalytical workflow.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • Analytes: 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine (Reference Standard, >98% purity)

  • Internal Standard (IS): 5-Methyl-4-(4-chlorophenyl)thiazol-2-amine (Reference Standard, >98% purity). Scientist's Note: A stable isotope-labeled (SIL) analyte is the ideal IS.[11] In its absence, a structural analog with similar chromatographic behavior and extraction recovery but a distinct mass is the preferred alternative. The chloro-analog is an excellent choice as it mimics the core structure while being easily differentiated by the mass spectrometer.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (>18 MΩ·cm).

  • Matrix: Blank human plasma (with K2-EDTA as anticoagulant), sourced from certified vendors.

Instrumentation
  • LC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates from 0.2 to 1.0 mL/min (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Thermo Scientific TSQ Altis, Waters Xevo TQ-S).

  • Analytical Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

Step-by-Step Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and the IS reference standards into separate 2 mL volumetric flasks. Dissolve in methanol to the mark. These stocks are the foundation of the entire assay and should be stored at -20°C or colder.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for spiking calibration curve (CAL) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration (CAL) and Quality Control (QC) Samples: Prepare CAL standards by spiking the appropriate working standard solution into blank human plasma (typically a 5% spike, e.g., 50 µL into 950 µL plasma). Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC, from a separate weighing of the analyte stock if possible.

Sample TypeConcentration Range (ng/mL)
CAL Standards0.1, 0.2, 0.5, 1, 5, 10, 50, 100
LLOQ QC0.1
Low QC0.3
Mid QC8
High QC80
Table 1: Suggested concentrations for calibration and QC samples.
Plasma Sample Preparation: Protein Precipitation (PPT)

Scientist's Note: Protein precipitation is chosen for its simplicity, speed, and universal applicability, making it ideal for high-throughput environments.[6][12] While methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT provides sufficient cleanup for this robust LC-MS/MS method.[13][14][15] Acetonitrile is a highly effective precipitating agent.[7]

PPT_Protocol start Start: Thaw Plasma Samples (CAL, QC, Unknowns) aliquot 1. Aliquot 50 µL of Plasma into a 1.5 mL microcentrifuge tube. start->aliquot add_ppt 2. Add 200 µL of IS Working Solution (100 ng/mL in Acetonitrile). aliquot->add_ppt vortex 3. Vortex vigorously for 30 seconds to ensure complete protein denaturation. add_ppt->vortex centrifuge 4. Centrifuge at >14,000 x g for 10 minutes at 4°C. vortex->centrifuge transfer 5. Carefully transfer 150 µL of the supernatant to an HPLC vial. centrifuge->transfer inject 6. Inject onto LC-MS/MS system. transfer->inject end End inject->end

Caption: Step-by-step protein precipitation workflow.

LC-MS/MS Instrumental Parameters

Scientist's Note: Positive mode ESI is selected because the 2-aminothiazole moiety is basic and readily accepts a proton to form a stable [M+H]⁺ ion. A C18 column is chosen for its excellent retention of moderately hydrophobic molecules like the analyte.[3] The gradient elution ensures that the analyte is well-retained and separated from early-eluting salts and polar interferences, while also providing a sharp peak shape for optimal sensitivity.

ParameterRecommended Setting
LC System
ColumnWaters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
LC Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Table 2: Liquid Chromatography Conditions.
ParameterRecommended Setting
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature500 °C
Desolvation Gas Flow1000 L/hr
MRM Transitions Analyte
Precursor Ion (Q1) [M+H]⁺m/z 259.1
Product Ion (Q3)m/z 188.0 (tentative)
Collision Energy (eV)25 (Optimize)
Table 3: Mass Spectrometry Conditions. Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the reference standards. The product ions listed are hypothetical based on fragmentation of the trifluoromethylphenyl and chlorophenyl moieties, respectively.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines to ensure it is fit for purpose.[16][17][18] The validation assesses the key performance characteristics of the assay.[1]

Validation ParameterPurposeAcceptance Criteria (FDA/EMA)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.At least 6-8 non-zero calibrators. r² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the reproducibility of measurements (precision).Measured at LLOQ, LQC, MQC, HQC (n=5). Mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should be ≤15% (≤20% at LLOQ).
Lower Limit of Quant. (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be ≥5x that of a blank sample. Accuracy within 80-120%, Precision ≤20%.
Matrix Effect To assess the impact of matrix components on analyte ionization (suppression or enhancement).The CV of the IS-normalized matrix factor should be ≤15% across at least 6 lots of plasma.
Stability To ensure the analyte is stable under various storage and processing conditions (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples must be within ±15% of nominal concentrations of freshly prepared samples.

Table 4: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria.[1][16]

Conclusion

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in human plasma. The protocol, centered around a simple and rapid protein precipitation procedure, is designed for high-throughput analysis in a regulated bioanalytical environment. By adhering to the principles of method validation outlined herein, researchers can generate reliable and reproducible data to support critical decisions in drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Sturm, R. M., & Britz-McKibbin, P. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. [Link]

  • PubChem. 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Loo, R. R. O., et al. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. Analytical Chemistry. [Link]

  • Sun, J., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Chemical Substance Information. 5-METHYL-2-(4-TRIFLUOROMETHYL-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID. [Link]

  • D'Avolio, A., et al. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. [Link]

  • Hirt, D., et al. (2008). A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices. Journal of Chromatography B. [Link]

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  • Xu, R., et al. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Journal of Integrated OMICS. [Link]

  • Basit, A., et al. (2018). Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. Molecules. [Link]

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Troubleshooting & Optimization

Optimizing extraction methods for 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for bioanalytical scientists and drug development professionals tasked with extracting 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine from complex biological matrices (e.g., human plasma, tissue homogenates).

As a highly lipophilic, basic small molecule, this compound presents unique challenges, including severe plasma protein binding and susceptibility to phospholipid-induced ion suppression. This guide provides the mechanistic causality behind these challenges and establishes a self-validating extraction framework.

Part 1: Physicochemical Profiling & Causality

To design a robust extraction method, we must first deconstruct the molecule’s physicochemical properties. The compound features two critical moieties that dictate its behavior in biological matrices:

  • Thiazol-2-amine core: The ring nitrogen acts as a weak base (estimated pKa ~4.5). It can be protonated under strongly acidic conditions, making it an ideal candidate for cation-exchange chromatography[1].

  • 4-(Trifluoromethyl)phenyl group: The trifluoromethyl (-CF₃) group is highly electron-withdrawing and exceptionally lipophilic, driving non-specific binding to plasma proteins and reversed-phase sorbents.

Table 1: Physicochemical Properties & Extraction Implications
PropertyCharacteristic / ValueMechanistic Extraction Implication
pKa (Ring Nitrogen) ~4.5Requires sample pre-treatment and wash steps at pH < 2.5 to ensure >99% protonation for ionic retention.
Lipophilicity (LogP) ~3.8 - 4.2High risk of non-specific binding to plastics. Requires strong organic solvents (e.g., 100% Methanol) for elution.
Protein Binding >95% (HSA affinity)Strong disruption (acidification + protein denaturation) is mandatory prior to SPE loading to release the free drug[2].

Part 2: Troubleshooting FAQs & Logical Workflows

Q1: Why am I getting inconsistent recoveries when using standard Protein Precipitation (PPT) or Reversed-Phase SPE (HLB)?

A: The inconsistency is driven by the -CF₃ group, which causes high non-specific binding to plasma lipids and proteins. Standard PPT fails to remove glycerophospholipids, leading to severe ion suppression in the LC-MS/MS electrospray (ESI) source[3]. Polymeric reversed-phase (HLB) struggles because the molecule is so lipophilic that washing the sorbent with enough organic solvent to remove lipids will prematurely elute the drug. Solution: Transition to an orthogonal mechanism like Mixed-Mode Cation Exchange (MCX) . This allows you to lock the protonated drug onto the sorbent ionically, enabling aggressive organic washes to strip away matrix lipids[4].

Q2: My recovery drops significantly during the washing steps of my SPE protocol. What is the mechanistic cause?

A: This is a classic symptom of pH mismatch. If your wash solvent pH exceeds 2.5, a significant fraction of the thiazole molecules will deprotonate into their neutral state. In an MCX system, this breaks the ionic bond with the sulfonic acid sorbent. Because the molecule is highly lipophilic, the neutral molecule relies solely on secondary reversed-phase interactions, which are easily disrupted by organic wash solvents, leading to premature elution. Solution: Ensure your aqueous wash is strictly acidified (e.g., 2% Formic Acid, pH ~2.0) to lock the molecule in its cationic state.

Q3: How do I overcome the severe matrix effects (ion suppression) observed in human plasma samples?

A: Matrix effects in plasma are predominantly driven by phospholipids competing for charge in the ESI source. The lipophilic nature of your compound causes it to co-elute with these late-eluting hydrophobic lipids on a standard C18 analytical column. Solution: By using an MCX sorbent, you can wash the cartridge with 100% Methanol while the drug is ionically retained. This aggressive organic wash strips the neutral and zwitterionic phospholipids from the sorbent prior to eluting your target analyte with a basified organic solvent[5].

Troubleshooting Issue Issue: Low Recovery (<70%) Check1 Is it Matrix Effect or True Loss? Issue->Check1 Matrix Ion Suppression (Phospholipids) Check1->Matrix Post-column infusion Loss Extraction Loss Check1->Loss Spiked blank check Sol1 Increase Wash 2 (100% MeOH) Matrix->Sol1 Check2 Where is the loss? Loss->Check2 LossWash Loss in Wash Step Check2->LossWash Analyze Wash LossElute Loss in Cartridge (Incomplete Elution) Check2->LossElute Analyze Cartridge Sol2 Check Wash pH < 2.5 Ensure protonation LossWash->Sol2 Sol3 Increase NH4OH to 5% Ensure deprotonation LossElute->Sol3

Troubleshooting decision tree for low recovery during SPE.

Part 3: Extraction Modalities & Quantitative Comparison

To validate the shift to MCX, compare the quantitative recovery and matrix effect data across different extraction modalities. The data below demonstrates why orthogonal extraction is required for fluorinated basic compounds.

Table 2: Comparative Recovery and Matrix Effects (Plasma Matrix)
Extraction MethodMechanism of ActionWash SolventElution SolventMean Recovery (%)Matrix Effect (Suppression)
Protein Precipitation (PPT) DenaturationN/AAcetonitrile65 - 75%Severe (>40%)
Polymeric Reversed-Phase (HLB) Hydrophobic5% Methanol100% Methanol70 - 80%Moderate (~20%)
Mixed-Mode Cation Exchange (MCX) Ionic + Hydrophobic100% Methanol5% NH₄OH in MeOH92 - 98% Minimal (<5%)

Part 4: Optimized MCX Step-by-Step Protocol

This protocol utilizes a self-validating framework. By manipulating the pH to control the ionization state of the thiazol-2-amine, we ensure absolute retention during matrix removal and absolute release during elution[4].

SPE_Workflow Sample Plasma Sample (High Protein Binding) Pretreat Pre-treatment (Add 2% H3PO4) Protonates Amine Sample->Pretreat Load Load onto MCX Cartridge (Ionic & Hydrophobic Catch) Pretreat->Load Wash1 Wash 1: 2% Formic Acid (Removes aqueous matrix) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes neutral lipids) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Deprotonates & Elutes) Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

MCX SPE workflow for basic lipophilic thiazole derivatives.

Step-by-Step Methodology

Materials: 30 mg / 1 mL Mixed-Mode Cation Exchange (MCX) Cartridges.

  • Sample Pre-treatment (Critical for Protein Unbinding):

    • Aliquot 200 µL of human plasma.

    • Add 200 µL of 2% Phosphoric Acid (H₃PO₄) in water.

    • Causality: The strong acid denatures plasma proteins, disrupting the hydrophobic binding of the -CF₃ group, while simultaneously protonating the thiazole ring (pH drops well below the 4.5 pKa).

  • Cartridge Conditioning:

    • Pass 1 mL of Methanol (MeOH) to wet the polymeric backbone.

    • Pass 1 mL of LC-MS grade Water to equilibrate.

  • Sample Loading:

    • Load the 400 µL pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Matrix Removal):

    • Wash 1: Pass 1 mL of 2% Formic Acid in Water. (Removes polar interferences and salts while keeping the drug protonated).

    • Wash 2: Pass 1 mL of 100% Methanol. (Removes neutral lipids, glycerophospholipids, and unbound hydrophobic matrix).

  • Elution:

    • Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (~10) instantly deprotonates the thiazole ring, neutralizing its charge. The ionic bond is broken, and the highly organic solvent easily overcomes any remaining reversed-phase interactions, eluting the target.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

🔬 Validation Checkpoint (Self-Validating System)

To ensure the protocol is successfully removing matrix effects, set up a secondary Multiple Reaction Monitoring (MRM) transition in your LC-MS/MS method for m/z 184.0 → 184.0 (with high collision energy). This monitors the phosphocholine headgroup of plasma phospholipids.

  • Pass Criteria: The m/z 184 trace should be at baseline during the retention time of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine. If a massive peak appears, Wash 2 (100% MeOH) was insufficient or bypassed.

References

  • Agilent Technologies. Extraction of Basic Drugs from Plasma with Polymeric SPE. Available at: [Link][5]

  • Journal of Medicinal Chemistry (ACS). Modification and Biological Evaluation of Thiazole Derivatives. Available at: [Link][1]

  • National Institutes of Health (NIH). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available at: [Link][3]

  • MDPI. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available at:[Link][4]

  • Analytical Chemistry (ACS). Optimizing a High-Throughput Solid-Phase Microextraction System to Determine the Plasma Protein Binding of Drugs in Human Plasma. Available at: [Link][2]

Sources

Technical Support Center: Troubleshooting 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the specific in vitro liabilities associated with 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine .

While this scaffold is a powerful starting point for kinase inhibitors and antimicrobial agents, its distinct structural features—namely the 2-aminothiazole core and the highly lipophilic trifluoromethyl (CF3) phenyl ring—inherently drive specific off-target effects. This guide provides self-validating experimental systems to identify, isolate, and mitigate these artifacts, ensuring the scientific integrity of your biochemical and cellular assays.

Part 1: Troubleshooting Guide & FAQs

Q1: My biochemical assays show broad-spectrum kinase inhibition. How do I determine if this is a specific mechanism or an off-target artifact? Causality: The 2-aminothiazole motif is a classic bioisostere for the adenine ring of ATP. The exocyclic amine donates a hydrogen bond to the kinase hinge region backbone, while the thiazole nitrogen acts as a hydrogen bond acceptor[1]. This dual interaction anchors the compound into the highly conserved ATP-binding pocket of numerous kinases, causing widespread promiscuity. Resolution: You must determine if the inhibition is ATP-competitive. Conduct an ATP-shift assay (see Protocol 1). If the IC50 shifts to the right (increases) at higher ATP concentrations, the off-target effect is ATP-competitive. To mitigate this in future iterations, explore allosteric targeting by adding steric bulk to the 5-methyl position to intentionally clash with the narrow hinge region.

Q2: I am observing significant hERG channel blockade in my patch-clamp assays. Is the CF3 group responsible, and how can I troubleshoot this? Causality: Yes. The human ether-a-go-go-related gene (hERG) encodes a potassium channel with a uniquely large inner cavity lined by hydrophobic aromatic residues (Tyr652, Phe656)[2]. The 4-(trifluoromethyl)phenyl group is highly lipophilic and electron-withdrawing, driving strong π-π and hydrophobic partitioning into this cavity, leading to channel blockade and potential cardiotoxicity[3]. Resolution: Reduce the overall lipophilicity (LogP) of the compound. If the CF3 group is essential for your primary target engagement, introduce a polar solubilizing group (e.g., morpholine or piperazine) elsewhere on the scaffold to reduce hERG partitioning, or replace the CF3 with a bioisosteric polar heterocycle.

Q3: The compound exhibits highly variable IC50 values across different assay batches. Could this be an aggregation-based off-target effect? Causality: Highly lipophilic compounds (LogP > 4) like 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine are prone to forming colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester assay proteins, leading to false-positive inhibition, commonly known as Pan-Assay Interference Compounds (PAINS) behavior[4]. Resolution: Implement a self-validating detergent protocol. Add 0.01% Triton X-100 or CHAPS to the assay buffer. If the inhibitory activity disappears, the initial result was an aggregation artifact. Confirm this physically using Dynamic Light Scattering (Protocol 2).

Part 2: Data Presentation & Off-Target Summary

To facilitate rapid decision-making, the quantitative and qualitative off-target liabilities of the compound are summarized below.

Structural MotifPrimary Off-Target LiabilityMechanistic CausalityMitigation Strategy
2-Aminothiazole Kinase PromiscuityMimics ATP adenine ring; dual H-bonds to the conserved hinge region[1].Shift to allosteric targeting; introduce steric bulk at the 5-position.
CF3-Phenyl hERG Channel BlockadeLipophilic partitioning into the hydrophobic inner cavity of the K+ channel[3].Lower LogP; introduce polar solubilizing groups (e.g., piperazine).
Lipophilic Core Colloidal AggregationHydrophobic collapse in aqueous buffer, sequestering target proteins[4].Add 0.01% Triton X-100 to buffers; verify monomeric state via DLS.

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. They do not just measure inhibition; they utilize internal controls (like substrate concentration or physical light scattering) to mathematically and physically prove the mechanism of the off-target effect.

Protocol 1: ATP-Shift Kinase Selectivity Assay

Purpose: To determine if kinase off-target effects are driven by ATP-competitive hinge binding.

  • Preparation: Prepare the standard kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Condition Setup: Set up two parallel assay conditions: Low ATP (at the Km​ of the specific kinase, typically 10 µM) and High ATP (1 mM).

  • Titration: Titrate 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine from 100 µM down to 1 nM using 3-fold serial dilutions.

  • Measurement: Initiate the reaction and measure kinase activity via ADP-Glo or a standard radiometric assay.

  • Validation: Calculate the IC50 for both conditions. A >5-fold rightward shift in IC50 under High ATP conditions physically validates ATP-competitive off-target binding.

Protocol 2: Dynamic Light Scattering (DLS) for Colloidal Aggregation

Purpose: To physically confirm if variable IC50s are caused by PAINS-like aggregation.

  • Sample Prep: Dilute the compound to its working assay concentration (e.g., 10 µM) in the exact aqueous assay buffer. Prepare a second sample containing 0.01% Triton X-100.

  • Filtration: Filter both buffers through a 0.22 µm syringe filter prior to compound addition to remove environmental dust.

  • Loading: Load 50 µL of each sample into a DLS cuvette.

  • Measurement: Measure the hydrodynamic radius ( Rh​ ) using a DLS instrument at 25°C.

  • Validation: If particles >100 nm are detected in the detergent-free buffer but disappear upon adding Triton X-100, the compound is aggregating and causing false positives.

Protocol 3: Automated Patch-Clamp for hERG Liability

Purpose: To quantify the CF3-driven blockade of the hERG potassium channel.

  • Cell Culture: Culture HEK293 cells stably expressing the hERG potassium channel.

  • Perfusion: Prepare standard extracellular (high Na+) and intracellular (high K+) recording solutions.

  • Application: Apply the compound at 1 µM and 10 µM using an automated whole-cell patch-clamp setup.

  • Voltage Protocol: Apply a voltage step protocol (depolarization to +20 mV for 2 seconds, followed by a repolarization step to -50 mV to elicit tail currents).

  • Validation: Measure the reduction in peak tail current. A >20% inhibition at 1 µM flags a severe, structurally driven off-target liability requiring immediate scaffold modification.

Part 4: Mechanistic & Workflow Visualizations

Mechanism Compound 5-Methyl-4-(4-(trifluoromethyl) phenyl)thiazol-2-amine Sub1 2-Aminothiazole Core Compound->Sub1 Sub2 CF3-Phenyl Group Compound->Sub2 Effect1 ATP-Pocket Binding (Kinase Promiscuity) Sub1->Effect1 Effect2 Hydrophobic Pocket Binding (hERG Blockade) Sub2->Effect2

Structural basis for the primary in vitro off-target liabilities of the compound.

Workflow Start In Vitro Assay Hit CheckAgg DLS & Detergent Test (Rule out aggregation) Start->CheckAgg CheckAgg->Start Aggregates (False +) Kinase ATP-Shift Assay (Check kinase promiscuity) CheckAgg->Kinase Monomeric Kinase->Start ATP-Competitive Off-Target hERG Patch-Clamp Assay (Check hERG liability) Kinase->hERG Selective / Allosteric hERG->Start IC50 < 1 µM Valid Validated Lead (On-target confirmed) hERG->Valid IC50 > 10 µM

Step-by-step experimental workflow to validate and mitigate off-target effects.

References

  • Title: Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. Source: ACS Publications. URL: 1

  • Title: hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole. Source: ACS Publications. URL: 3

  • Title: Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. Source: NIH. URL: 4

  • Title: hERG Blockade Prediction by Combining Site Identification by Ligand Competitive Saturation and Physicochemical Properties. Source: MDPI. URL: 2

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This comprehensive guide is engineered for analytical researchers, scientists, and drug development professionals facing chromatographic challenges with basic thiazole-amine derivatives.

Below, we provide a root-cause analysis, self-validating experimental protocols, and step-by-step troubleshooting workflows to restore peak symmetry and ensure reliable quantitation.

Part 1: Mechanistic Causality – Why Does This Molecule Tail?

Q: What specific structural features of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine cause peak tailing in reversed-phase HPLC? A: This molecule presents a classic "mixed-mode" retention challenge due to two competing structural features:

  • The 4-(trifluoromethyl)phenyl group: A highly lipophilic, electron-withdrawing moiety that drives strong hydrophobic retention on standard C18 stationary phases.

  • The 2-aminothiazole core: The primary amine (-NH₂) and the thiazole nitrogen act as weak bases.

In standard reversed-phase chromatography, the primary cause of peak tailing is the occurrence of multiple mechanisms of analyte retention[1]. At a mid-range pH (pH 4–8), residual silanol groups (Si-OH) on the silica support dissociate into negatively charged silanoxanes (Si-O⁻). The basic amine group of the analyte interacts strongly with these ionized silanols via secondary ion-exchange interactions[1]. This acts like "chromatographic Velcro," causing the trailing edge of the peak to smear and extend further than the leading edge.

Mechanism Analyte Protonated Amine (-NH3⁺) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Ionized Silanol (Si-O⁻, pH > 4) Silanol->Interaction Tailing Peak Tailing (Asymmetry > 2.0) Interaction->Tailing Solution Low pH Buffer (pH < 3.0) Solution->Silanol Protonates to Si-OH (Neutralizes Charge)

Mechanistic causality of secondary silanol interactions and the corrective low-pH suppression.

Q: How does the pKa of the 2-aminothiazole group dictate my mobile phase strategy? A: The conjugate acid of a 2-aminothiazole typically has a pKa between 4.0 and 5.5. Operating your HPLC method at a mobile phase pH close to this pKa results in partial ionization of the analyte. When a molecule exists in a dynamic equilibrium between neutral and protonated states, each state interacts differently with the stationary phase, leading to peak broadening. To achieve a robust method, the mobile phase pH must be strictly controlled to be at least 2 units above or below the analyte's pKa.

Part 2: Troubleshooting Workflows & Experimental Protocols

Workflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckPH Is Mobile Phase pH Optimized? (< 3.0 or > 10.0) Start->CheckPH AdjustPH Adjust pH to 2.5 with TFA or 10.5 with NH4OH CheckPH->AdjustPH No CheckColumn Is Column End-Capped or Polar-Embedded? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to highly end-capped or CSH C18 Column CheckColumn->ChangeColumn No CheckOverload Is Mass Overload Occurring? CheckColumn->CheckOverload Yes ChangeColumn->CheckOverload ReduceInj Reduce Injection Volume or Sample Concentration CheckOverload->ReduceInj Yes Resolved Peak Symmetry Restored (Asymmetry 0.9 - 1.2) CheckOverload->Resolved No ReduceInj->Resolved

Troubleshooting workflow for resolving peak tailing in basic thiazole-amine HPLC analysis.

Q: What is the most effective protocol to eliminate secondary silanol interactions for this specific compound? A: The most reliable approach is the Low-pH Suppression Protocol . Performing chromatographic separations at a lower pH minimizes silanol interactions[1]. Lowering the pH to ≤ 3.0 achieves two mechanistic goals: it fully protonates the 2-aminothiazole (ensuring a single analyte state) and fully protonates the acidic silanol groups on the silica surface (Si-O⁻ → Si-OH), neutralizing their charge and eliminating the secondary ion-exchange mechanism.

Protocol 1: Low-pH Mobile Phase Optimization using Trifluoroacetic Acid (TFA)

TFA is highly effective for basic amines because it lowers the pH (< 2.5) and acts as a volatile ion-pairing reagent, forming a neutral hydrophobic complex with the protonated amine. Literature confirms that well-resolved peaks without significant tailing are obtained for thiazol-2-amines when TFA buffers are utilized[2].

Step-by-Step Methodology:

  • Buffer Selection: Select HPLC-grade Trifluoroacetic acid (TFA) as the acidic modifier.

  • Aqueous Phase Preparation: Add 0.1% (v/v) TFA to highly purified water (Milli-Q, 18.2 MΩ·cm). Mix thoroughly and sonicate to degas.

  • Organic Phase Preparation: Add 0.1% (v/v) TFA to HPLC-grade Acetonitrile. (Acetonitrile is preferred over methanol to minimize backpressure and maximize the elution efficiency of the bulky trifluoromethylphenyl group).

  • pH Verification: Ensure the apparent pH of the aqueous phase is ~2.1 using a calibrated pH meter.

  • Column Equilibration: Flush the column with at least 10–15 column volumes of the mobile phase to ensure complete equilibration of the silica surface and stabilization of the ion-pairing mechanism.

Protocol 2: Self-Validating Column Integrity Test

Q: My peak shape is perfect for neutral compounds, but the thiazol-2-amine still tails. Is my column physically damaged? A: No. If neutral compounds (like toluene or uracil) elute with perfect symmetry but your basic compound tails, the issue is strictly chemical (acid-base interaction), not physical (e.g., void volume or blocked frits)[3].

Step-by-Step Methodology:

  • Prepare a Neutral Marker: Dissolve 10 µg/mL of Toluene in the starting mobile phase.

  • Inject and Analyze: Run the standard gradient.

  • Evaluate Symmetry: If the Toluene peak asymmetry is 1.0, the column bed is physically intact. The tailing of your thiazole-amine is confirmed to be a secondary interaction, necessitating a switch to a highly end-capped or Charged Surface Hybrid (CSH) column.

Part 3: Quantitative Data & Method Optimization

To facilitate rapid decision-making, the following table summarizes the expected impact of various buffer systems on the tailing factor of basic thiazole-amines. If your method requires Mass Spectrometry (MS) detection, volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile salts[4].

Table 1: Buffer Selection and Expected Tailing Factor (Tf) for Thiazol-2-amines

Mobile Phase AdditiveApparent pHMechanism of ActionExpected Tailing Factor (Tf)MS Compatibility
Water (No Buffer) 5.5 - 6.5Uncontrolled; mixed-mode retention> 2.5 (Severe Tailing)Yes
0.1% Formic Acid ~2.7Silanol suppression; weak ion-pairing1.4 - 1.8 (Moderate)Excellent
0.1% TFA ~2.1Silanol suppression; strong ion-pairing1.0 - 1.2 (Symmetrical)Moderate (Signal suppression possible)
10 mM Ammonium Bicarbonate ~10.0Analyte deprotonation (neutral state)1.0 - 1.3 (Symmetrical)Excellent
0.1% Triethylamine (TEA) + H₃PO₄ ~3.0Silanol masking (competitive binding)1.1 - 1.3 (Symmetrical)No (Non-volatile)

Part 4: FAQs on Advanced Troubleshooting

Q: Can sample solvent mismatch cause tailing for this specific molecule? A: Yes. The 4-(trifluoromethyl)phenyl group makes the molecule highly lipophilic. If the sample is dissolved in 100% strong organic solvent (e.g., pure DMSO or Acetonitrile) and injected into a highly aqueous mobile phase, the analyte will experience localized "solvent dispersion" at the column head. This leads to premature migration down the column bed before partitioning properly, resulting in peak distortion, fronting, or tailing. Solution: Always dilute the final sample injection solution to closely match the starting mobile phase conditions (e.g., < 20% organic).

Q: I suspect my buffer concentration is too low. What concentration should I use? A: Insufficient buffer capacity can lead to localized pH shifts on the column surface as the basic analyte passes through, causing peak tailing. A buffer concentration in the range of 10-50 mM is generally recommended[4]. Start with 10 mM and increase it if the peak shape does not improve.

Sources

Technical Support Center: Overcoming Crystallization Challenges for 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemical engineers, and drug development professionals facing purification bottlenecks with 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine.

Diagnostic Overview

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is a highly lipophilic, fluorinated 2-aminothiazole derivative. During its purification via crystallization, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." Instead of forming a highly ordered solid crystalline lattice, the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase[1]. This phenomenon traps impurities, causes severe agglomeration, and drastically reduces the purity and yield of the Active Pharmaceutical Ingredient (API).

Core Troubleshooting: Liquid-Liquid Phase Separation (LLPS)

Causality: Why does oiling out occur?

Thermodynamically, LLPS happens when the operating supersaturation trajectory crosses the liquid-liquid coexistence curve (binodal) before reaching the critical supersaturation required for solid nucleation[2]. The presence of the trifluoromethyl ( −CF3​ ) group increases the compound's hydrophobicity and lowers its crystal lattice energy, resulting in a lower melting point. APIs with low melting points have a higher thermodynamic tendency to undergo LLPS because their liquid-state solubility is dangerously close to their crystalline solubility[1][3]. Furthermore, localized supersaturation and transient spinodal instabilities driven by rapid anti-solvent addition can unexpectedly induce LLPS even in theoretically safe one-phase regions[4].

Self-Validating Protocol: Seeded Anti-Solvent Crystallization

To bypass the LLPS region, we must strictly control the supersaturation kinetics. The following protocol utilizes a controlled anti-solvent addition coupled with isothermal seeding to ensure the system never crosses the metastable demixing zone.

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve crude 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in a primary solvent (e.g., Ethanol) at 50°C to achieve a concentration just below the saturation limit (approximately 145 mg/mL).

  • Clarification: Perform hot filtration through a 0.22 µm PTFE membrane to remove heterogeneous nucleants and undissolved impurities.

  • Isothermal Holding: Transfer the filtrate to a jacketed crystallizer and maintain a constant temperature of 35°C.

  • Initial Anti-Solvent Titration: Add the anti-solvent (Water) at a highly controlled, slow rate (0.1 mL/min) until the solution reaches a low supersaturation state ( S≈1.2 ). Crucial: You must stop addition strictly before the cloud point (the visual onset of LLPS).

  • Seeding & Ageing: Introduce 1-2% (w/w) of pure, milled seed crystals of the desired polymorph. Age the seeds isothermally for 60 minutes.

    • Mechanistic Causality: Seed ageing at low supersaturation gives the crystals sufficient time to consume solute molecules, shifting the system's concentration away from the liquid-liquid equilibrium region and promoting secondary nucleation without demixing[1].

  • Secondary Anti-Solvent Addition: Resume anti-solvent addition at 0.5 mL/min until the target yield is achieved.

  • Cooling and Isolation: Linearly cool the suspension to 5°C at 0.2°C/min. Isolate the crystals via vacuum filtration and wash with a cold 1:3 Ethanol/Water mixture.

LLPS_Bypass A Supersaturated Solution B High Supersaturation (Unseeded) A->B Rapid Anti-solvent C Low Supersaturation (Seeded) A->C Controlled + Seeds D Liquid-Liquid Phase Separation (Oiling Out) B->D Crosses Binodal F Controlled Crystal Growth C->F Consumes Solute E Agglomerated Impure Solid D->E Nucleation in Oil G High Purity API Crystals F->G Avoids LLPS

Caption: Thermodynamic pathways comparing unseeded LLPS failure vs. seeded crystallization success.

Quantitative Solvent Selection Data

Selecting the right solvent/anti-solvent pair is critical for this specific thiazole derivative. The table below summarizes the physicochemical parameters and LLPS propensity based on empirical solvent screening.

Primary SolventAnti-SolventSolubility at 50°C (mg/mL)LLPS PropensityRecommended Seeding Temp (°C)Yield (%)Purity (HPLC)
EthanolWater145High (Unseeded)3588>99.5%
DMSOWater210Moderate4092>99.0%
Ethyl AcetateHeptane85Low2575>98.5%
IsopropanolWater110High3085>99.2%

Note: DMSO/Water systems suppress LLPS more effectively than Ethyl Acetate, which can impede nucleation and lead to a dominance of LLPS if not seeded properly[5].

Frequently Asked Questions (FAQs)

Q: My compound still oils out even with slow anti-solvent addition. What is the mechanistic failure? A: If oiling out persists, your initial solute concentration is likely too high, placing your starting coordinate directly above the liquid-liquid equilibrium region[1]. In this zone, LLPS is thermodynamically inevitable regardless of the addition rate. Solution: Dilute the initial solution by 15-20% with the primary solvent before beginning the anti-solvent titration to ensure the operating line stays below the critical LLPS concentration[3].

Q: Can I use temperature cycling to recover an oiled-out batch, or is the API lost? A: You can recover the batch, but it requires thermal precision. The two liquid phases resulting from LLPS are dynamic[1]. If you reheat the mixture to a single clear phase (above the cloud point), you can rescue the batch by introducing seeds just before the cloud point is reached during the subsequent cooling phase. This provides a surface for heterogeneous nucleation, bypassing the spinodal decomposition[2].

Recovery_Workflow Step1 Oiled-Out Suspension Step2 Heat to >50°C (Single Phase) Step1->Step2 Step3 Slow Cooling (0.1°C/min) Step2->Step3 Step4 Isothermal Hold at Cloud Point + 2°C Step3->Step4 Step5 Introduce 2% Seeds Step4->Step5 Step6 Crystal Growth (No Demixing) Step5->Step6

Caption: Step-by-step thermal recovery workflow for an oiled-out crystallization batch.

Q: Does the stirring rate impact the liquid-liquid phase separation? A: Yes. Poor micromixing during anti-solvent addition creates localized pockets of extreme supersaturation. These transient spinodal regions unexpectedly induce LLPS even if the bulk concentration suggests the system is in a safe one-phase region[4]. Ensure high-shear mixing (e.g., using a pitched-blade turbine) during the initial anti-solvent titration to dissipate these localized concentration gradients.

References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

  • Effective Control of Liquid–Liquid Phase Separation and Nucleation of Vanillin Single Crystals through a Vapor Diffusion Crystallization Process in Selected Solvent Environments Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules Source: PubMed Central (Pharmaceutics) URL:[Link]

  • Elucidating Liquid-Liquid Phase Separation Under Non-Equilibrium Conditions Source: Doshisha University Organization for Research Initiatives and Development URL:[Link]

Sources

Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the intricate world of signal transduction, protein kinases stand as central nodes, orchestrating a multitude of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the challenge remains to identify and characterize novel compounds with superior potency and selectivity. This guide provides a comparative framework for evaluating the inhibitory potential of emerging compounds, using 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine as a focal point for discussion, and contrasting its hypothetical performance with that of established inhibitors of key signaling pathways.

A Note on the Compound of Interest: As of the latest literature review, specific IC50 values and the primary kinase target(s) for 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine have not been extensively published. Therefore, to illustrate the principles of a comparative analysis, this guide will utilize data for a structurally related class of compounds, the 5-phenylthiazol-2-amine derivatives, which have been identified as potent inhibitors of Phosphatidylinositol 4-Kinase Beta (PI4KIIIβ), a key enzyme in the PI3K/AKT/mTOR pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.

The Mitogen-Activated Protein Kinase (MAPK) Cascade: A Primary Target in Oncology

A central signaling pathway often dysregulated in cancer is the MAPK/ERK pathway. This cascade, comprising a series of protein kinases (RAF, MEK, and ERK), relays extracellular signals to the nucleus to control fundamental cellular processes. Mutations in genes encoding components of this pathway, such as BRAF, are common in melanoma and other cancers, leading to constitutive pathway activation and uncontrolled cell proliferation.[3] Consequently, inhibitors targeting BRAF, MEK, and ERK have become mainstays in the oncologist's arsenal.

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the points of intervention for various standard inhibitors.

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation BRAF_i BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib) BRAF_i->BRAF MEK_i MEK Inhibitors (e.g., Trametinib, Selumetinib) MEK_i->MEK ERK_i ERK Inhibitors (e.g., Ulixertinib) ERK_i->ERK

Caption: The MAPK/ERK Signaling Pathway and Points of Inhibition.

Comparative IC50 Analysis

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a drug. It represents the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%. The following table presents a comparative summary of IC50 values for our illustrative 5-phenylthiazol-2-amine derivative against PI4KIIIβ, alongside a selection of well-characterized inhibitors of the MAPK pathway. It is crucial to note that direct comparison of IC50 values across different targets should be done with caution, as the primary purpose here is to demonstrate the format of such a comparative analysis.

CompoundTargetIC50 (nM)Reference
5-Phenylthiazol-2-amine Derivative (Compound 16) PI4KIIIβ 38 [1][2]
VemurafenibBRAF V600E31[4]
DabrafenibBRAF V600E0.6[4]
TrametinibMEK1/20.92 / 1.8[5]
SelumetinibMEK114[5]
Ulixertinib (BVD-523)ERK1/2<0.3
SCH772984ERK1/24 / 1

Experimental Protocol for IC50 Determination: A Luminescence-Based Kinase Assay

To ensure the reliability and reproducibility of IC50 values, a robust and well-validated experimental protocol is paramount. The following is a detailed, step-by-step methodology for determining the IC50 of a test compound against a purified kinase using the ADP-Glo™ Kinase Assay, a common luminescence-based method.

Principle of the Assay: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, where the kinase converts ATP to ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the specific kinase.

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.

    • Substrate Solution: Prepare a stock solution of the appropriate kinase substrate (peptide or protein) in kinase buffer.

    • Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine) in 100% DMSO. Then, perform a further dilution in kinase buffer to achieve the desired final concentrations.

    • Enzyme Preparation: Dilute the purified kinase to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilutions to the wells of a 384-well plate. Include wells with vehicle (DMSO) as a "no inhibition" control and wells without enzyme as a background control.

    • Add 10 µL of the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the determined reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control) from all other measurements.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibition" control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

The following diagram provides a visual representation of this experimental workflow.

IC50_Workflow start Start prep Prepare Reagents: - Kinase, Substrate, ATP - Compound Dilution Series start->prep plate Dispense Compound Dilutions and Controls into 384-well Plate prep->plate reaction Add Kinase/Substrate Mix and ATP to Initiate Reaction plate->reaction incubate1 Incubate (e.g., 60 min at 30°C) reaction->incubate1 adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate1->adp_glo incubate2 Incubate (40 min at RT) adp_glo->incubate2 detect Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubate2->detect incubate3 Incubate (30-60 min at RT) detect->incubate3 read Measure Luminescence incubate3->read analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read->analyze end End analyze->end

Caption: Workflow for IC50 Determination using a Luminescence-Based Kinase Assay.

Concluding Remarks

The rigorous evaluation of novel kinase inhibitors is a cornerstone of modern drug discovery. This guide has outlined a framework for the comparative analysis of a test compound against established inhibitors, emphasizing the importance of standardized protocols and clear data presentation. While the specific biological activity of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine remains to be fully elucidated, the methodologies and comparative context provided herein offer a robust starting point for its characterization and for the evaluation of other emerging kinase inhibitors. A thorough understanding of a compound's potency and selectivity is the first step towards developing the next generation of targeted therapeutics.

References

  • Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378.
  • Zhang, Y., et al. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry.
  • Arcusa, R., et al. (2021). Current Development Status of MEK Inhibitors. Molecules, 26(16), 4949.
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  • Kholodenko, B. N., et al. (2020). Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. Journal of Biological Chemistry, 295(18), 5984-5997.
  • ResearchGate. (n.d.). IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib or AKTi. Retrieved from [Link]

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  • ResearchGate. (n.d.). MEK inhibitor IC50 measurements and residence time are influenced by protein complex stoichiometry. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis.
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  • Eser, P. O., et al. (2022). Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. Biochemical Journal, 479(15), 1633-1645.
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  • Zhang, Y., et al. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. PubMed.
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  • Whitehead, L., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
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  • Wang, X., et al. (2021). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Omega, 6(13), 9036-9046.
  • Giovannetti, E., et al. (2018). Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells. Oncotarget, 9(81), 35236-35248.
  • Sullivan, R. J., et al. (2017). Phase I Dose-Escalation and -Expansion Study of the BRAF Inhibitor Encorafenib (LGX818) in Metastatic BRAF-Mutant Melanoma. Clinical Cancer Research, 23(18), 5422-5431.
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A Guide to Validating Target Engagement of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine using the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds to its intended target within a physiological context is a cornerstone of a successful research program. This guide provides an in-depth, technical comparison of methodologies for validating the target engagement of small molecules, with a specific focus on the Cellular Thermal Shift Assay (CETSA). To illustrate this powerful technique, we will use the hypothetical scenario of validating the engagement of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine , a compound representative of a class of molecules with potential kinase inhibitory activity, with its putative target, Aurora Kinase A .

The Imperative of Target Engagement Validation

The journey of a drug from a promising hit to a clinical candidate is fraught with challenges, a significant portion of which can be attributed to a lack of robust target engagement. Early and definitive confirmation that a molecule physically interacts with its intended target in a cellular environment provides the confidence needed to invest further resources into its development. It establishes a clear link between the compound's binding and its downstream biological effects, enabling more informed decision-making and reducing the risk of late-stage failures.

Introducing Our Subject: 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine and its Putative Target

While the specific biological target of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is not definitively established in the public domain, its structural motifs, particularly the 2-aminothiazole core, are prevalent in a multitude of compounds designed as protein kinase inhibitors.[1][2][3] Kinases, such as the Aurora kinase family, are crucial regulators of cell division, and their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.[1] For the purpose of this guide, we will hypothesize that 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is an inhibitor of Aurora Kinase A , a key mitotic kinase.

This guide will walk you through the principles and practice of using CETSA to test this hypothesis, providing a framework that can be adapted for your own research endeavors.

The Principle of CETSA: A Biophysical Approach to Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for assessing the interaction between a compound and its protein target in a cellular context.[4][5][6] The fundamental principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[7][8]

When a protein is heated, it denatures and aggregates. The temperature at which 50% of the protein remains in its soluble, native state is known as its melting temperature (Tm). The binding of a ligand, such as our compound of interest, to its target protein can increase the protein's structural stability. This increased stability means that more thermal energy is required to denature the protein, resulting in a measurable increase in its apparent melting temperature. This "thermal shift" is the hallmark of target engagement.

A Step-by-Step Guide to Performing a CETSA Experiment

The following protocol outlines the key steps for a classic, Western blot-based CETSA experiment to validate the engagement of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine with Aurora Kinase A.

Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_lysis_fractionation Lysis & Fractionation cluster_detection Detection & Analysis start 1. Seed Cells treat 2. Treat with Compound (or DMSO Vehicle) start->treat aliquot 3. Aliquot Cells treat->aliquot heat 4. Apply Temperature Gradient aliquot->heat lyse 5. Cell Lysis heat->lyse centrifuge 6. Centrifugation (Separate Soluble & Aggregated Proteins) lyse->centrifuge collect 7. Collect Supernatant (Soluble Fraction) centrifuge->collect sds_page 8. SDS-PAGE collect->sds_page western 9. Western Blot (Probe for Aurora Kinase A) sds_page->western analyze 10. Densitometry & Data Analysis western->analyze

Caption: A generalized workflow for a classic CETSA experiment.

Detailed Protocol
  • Cell Culture:

    • Cell Line Selection: Choose a cell line that endogenously expresses the target protein, Aurora Kinase A, at a detectable level. Human cancer cell lines such as HeLa or HCT116 are suitable candidates.

    • Seeding: Seed the cells in culture plates and allow them to adhere and reach approximately 80% confluency.

  • Compound Treatment:

    • Prepare a stock solution of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in a suitable solvent, such as DMSO.

    • Treat the cells with the compound at a final concentration determined by its expected potency (e.g., 10 µM). Include a vehicle control (DMSO) for comparison.

    • Incubate the cells for a sufficient duration to allow for compound uptake and target binding (e.g., 1-2 hours).

  • Heat Shock:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3-5 minutes). It is crucial to have one aliquot remain at room temperature as a non-heated control.

  • Cell Lysis and Protein Extraction:

    • After the heat shock, lyse the cells to release their contents. This can be achieved through various methods, including freeze-thaw cycles or the use of mild detergents.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane and perform a Western blot using a specific antibody against Aurora Kinase A.

  • Data Analysis:

    • Quantify the band intensities for Aurora Kinase A at each temperature for both the compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble Aurora Kinase A relative to the non-heated control against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition. A positive shift in the Tm of the compound-treated sample compared to the vehicle control indicates target engagement.

Interpreting CETSA Data: A Hypothetical Example

The results of a successful CETSA experiment can be visualized as a melting curve.

Temperature (°C)% Soluble Aurora Kinase A (Vehicle)% Soluble Aurora Kinase A (Compound)
40100100
4598100
508595
5550 (Tm)80
602055 (Tm)
65525
70210

In this hypothetical dataset, the melting temperature (Tm) of Aurora Kinase A in the vehicle-treated cells is 55°C. In the presence of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine, the Tm shifts to 60°C. This 5°C positive thermal shift provides strong evidence of direct target engagement in the cellular environment.

Advanced CETSA Formats for Deeper Insights

Beyond the classic melting curve approach, several advanced CETSA formats can provide more nuanced information about the compound-target interaction.

Isothermal Dose-Response Fingerprinting (ITDRF) CETSA

ITDRF CETSA is used to determine the dose-dependency of target engagement.[4][9][10] In this method, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (typically a temperature at which a significant portion of the unbound protein denatures). The amount of soluble target protein is then quantified.

ITDRF_CETSA_Workflow cluster_treatment Compound Titration cluster_heat_lysis Fixed Temperature Heat Shock & Lysis cluster_detection Detection & Analysis start 1. Seed Cells treat 2. Treat with Compound Concentration Gradient start->treat heat 3. Heat at a Single, Fixed Temperature treat->heat lyse 4. Cell Lysis & Fractionation heat->lyse western 5. Western Blot for Aurora Kinase A lyse->western analyze 6. Plot Soluble Protein vs. Concentration western->analyze

Caption: Workflow for an Isothermal Dose-Response Fingerprinting (ITDRF) CETSA experiment.

This approach generates a dose-response curve that can be used to determine the EC50 for target stabilization, providing a quantitative measure of the compound's potency in a cellular context.

Proteome-wide CETSA (MS-CETSA)

For unbiased target identification and off-target profiling, CETSA can be coupled with mass spectrometry (MS-CETSA).[5] In this powerful approach, the soluble protein fractions from vehicle- and compound-treated cells across a temperature gradient are analyzed by quantitative proteomics. This allows for the simultaneous assessment of the thermal stability of thousands of proteins, providing a global view of the compound's interactions within the proteome. This method is particularly valuable when the primary target of a compound is unknown or to identify potential off-targets that may contribute to the compound's efficacy or toxicity.

Comparing CETSA with Other Target Engagement Methods

While CETSA is a robust and versatile technique, it is important to consider its strengths and weaknesses in the context of other available methods for validating target engagement.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Stability of Proteins from Rates of Oxidation (SPROX)Cellular Imaging Assays (e.g., FRET, BRET)
Principle Ligand-induced thermal stabilizationLigand-induced protection from proteolysisLigand-induced changes in solvent accessibilityLigand-induced proximity or conformational change
Labeling Label-freeLabel-freeLabel-freeRequires protein labeling (e.g., fluorescent proteins, luciferase)
Context Intact cells, lysates, tissuesLysates, purified proteinsLysates, intact cellsIntact cells
Throughput Moderate (WB), High (HT-CETSA)Low to moderateLowHigh
Pros Physiologically relevant, applicable to various targetsDirect evidence of binding, no thermal denaturation requiredCan detect subtle conformational changesReal-time, single-cell resolution
Cons Not all binding events cause thermal stabilization, requires specific antibodies (WB)Requires careful optimization of proteolysis, may not work for all proteinsComplex workflow and data analysisRequires genetic modification of cells, potential for artifacts from tags

Conclusion: The Power of CETSA in Modern Drug Discovery

The Cellular Thermal Shift Assay provides a robust, versatile, and physiologically relevant platform for validating the target engagement of small molecules. Its ability to be performed in intact cells and tissues, without the need for compound or protein labeling, makes it an invaluable tool throughout the drug discovery pipeline. From initial hit validation to lead optimization and even in clinical studies, CETSA offers a direct line of sight into the fundamental interaction between a drug and its target. By incorporating CETSA into your research workflow, you can build a more confident and data-driven path towards the development of novel therapeutics.

References

  • Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Available from: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available from: [Link]

  • Eriksson, S. E., et al. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Kaur, P., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology. Available from: [Link]

  • Shaw, J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link]

  • Chen, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available from: [Link]

  • Nguyen, T. H. N., et al. (2023). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. Molecules. Available from: [Link]

  • Wang, Z., et al. (2021). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available from: [Link]

  • Abdelhafez, E., et al. (2020). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available from: [Link]

  • Wang, Z., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available from: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).
  • West, G. M., et al. (2008). SPROX: a method for measuring the thermodynamics of ligand-protein binding in a complex biological matrix. Journal of the American Society for Mass Spectrometry.
  • Vasta, J. D., et al. (2018). Quantitative, real-time analysis of payload delivery and target engagement in live cells.
  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Mi, Y., et al. (2022). Two-dimensional electrophoresis-cellular thermal shift assay (2DE-CETSA) for target identification of bioactive compounds. PubMed. Available from: [Link]

  • Shaw, J., et al. (2024). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available from: [Link]

  • ResearchGate. (n.d.). CETSA melt curves and ITDRF CETSA in lysate. CETSA curves for four... ResearchGate. Available from: [Link]

Sources

A Technical Guide to Profiling the Cross-Reactivity of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Selectivity is a cornerstone of modern drug development, particularly in the field of kinase inhibitors where structural homology can lead to unintended off-target effects.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine, a molecule belonging to the biologically significant 2-aminothiazole class.[3] While public data on this specific molecule is nascent, we will use established methodologies and data from structurally related analogs to delineate a robust, multi-tiered strategy for selectivity profiling. This document outlines detailed protocols for large-scale biochemical screening and cellular target engagement assays, explains the rationale behind experimental choices, and provides a template for data interpretation and visualization, empowering researchers to rigorously characterize the selectivity of their lead compounds.

Introduction: The 2-Aminothiazole Scaffold and the Selectivity Imperative

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Many of these effects are achieved through the modulation of protein kinases.[4][5] The subject of this guide, 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine, incorporates key structural features—a trifluoromethyl group known to enhance metabolic stability and a substituted phenylthiazole core—suggesting its potential as a kinase modulator.[6][7]

However, the high degree of similarity within the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity.[8] A lack of selectivity, or promiscuity, can lead to off-target effects and toxicity, which is a primary cause of clinical trial failures.[1] Conversely, well-characterized polypharmacology can be beneficial, where inhibiting multiple targets provides a therapeutic advantage.[2] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a characterization step but a critical component of a successful drug discovery program.[9][10]

This guide will compare the hypothetical cross-reactivity profile of our lead compound with two structural analogs to illustrate the spectrum of selectivity:

  • Analog A (Hypothetical): A closely related 2-aminothiazole with a different substitution on the phenyl ring, designed to probe the effect of minor structural changes.

  • Analog B (Known promiscuous inhibitor, e.g., Staurosporine analog): A compound known to inhibit a wide range of kinases, serving as a benchmark for promiscuity.

A Multi-Tiered Approach to Cross-Reactivity Profiling

A comprehensive understanding of selectivity requires a multi-layered experimental approach, moving from high-throughput biochemical assays to more physiologically relevant cellular assays.

G cluster_0 Tier 1: In Silico & Preliminary Screening cluster_1 Tier 2: Biochemical Profiling cluster_2 Tier 3: Cellular Target Engagement A Compound Selection (Lead + Analogs) B High-Throughput Kinase Panel (e.g., ADP-Glo™) A->B Primary Assessment C IC50 Determination for Hits (Dose-Response Curves) B->C Identifies potent off-targets D Cellular Thermal Shift Assay (CETSA) Confirms binding in cells C->D Validation in Cellular Context E Phenotypic/Functional Assays (e.g., Cell Viability) D->E Correlates target binding with cellular effect

Caption: Workflow for comprehensive cross-reactivity profiling.

Tier 1: Large-Scale Biochemical Kinase Profiling

The first step is to screen the compounds against a broad panel of purified kinases to identify potential off-targets.[11] Large-scale profiling services offer panels covering a significant portion of the human kinome.

Featured Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12][13] Its high sensitivity and universal nature make it ideal for high-throughput screening.[12]

Principle of the Assay: The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.[13]

G A Step 1: Kinase Reaction Kinase + Substrate + ATP (In presence of Inhibitor) B ADP + Phospho-Substrate + Unused ATP A->B C Step 2: Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C D ADP + Phospho-Substrate C->D E Step 3: Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase/Luciferin added) D->E F Luminescent Signal (Proportional to ADP) E->F

Caption: Principle of the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology: [14][15]

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 10 mM stock in DMSO) in an appropriate assay buffer.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 5 µL of the kinase/substrate mixture.

    • Add 5 µL of the test compound dilution.

    • Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for each specific kinase).

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature.

  • ADP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

Data Presentation and Interpretation

The initial screen is typically performed at a single high concentration (e.g., 1 µM) to identify any kinase with significant inhibition (e.g., >50%).

Table 1: Hypothetical Kinase Panel Screening Data (% Inhibition at 1 µM)

Kinase TargetPrimary TargetOff-Target 1Off-Target 2Off-Target 3Off-Target 4
Compound Aurora A VEGFR2 SRC ABL1 CK2
5-Methyl-4-(...)-amine 95% 15%8%5%2%
Analog A 92% 78% 12%9%4%
Analog B 88% 91% 85% 72% 65%
  • 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine appears highly selective for its primary target, Aurora A.

  • Analog A shows significant cross-reactivity with VEGFR2, suggesting a minor structural change dramatically altered its selectivity profile.

  • Analog B is, as expected, a promiscuous inhibitor, hitting multiple kinases with high potency.

Tier 2: Cellular Target Engagement

Biochemical assays use purified enzymes, which may not fully represent the complex environment inside a cell.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target in a more physiologically relevant setting, such as intact cells or cell lysates.[17][18]

Featured Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a drug binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[19]

Step-by-Step Methodology: [18][20]

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency. Treat the cells with the test compound (at a relevant concentration, e.g., 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler. One unheated sample serves as a control.

  • Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated, denatured proteins) by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement and stabilization.

Interpreting CETSA Data: A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the compound. This provides strong evidence that the compound is engaging the target within the complex cellular milieu. If no shift is observed for a potential off-target identified in the biochemical screen, it may suggest that the compound does not effectively reach or bind to that target in a cellular context.

Discussion: Synthesizing the Data for a Complete Profile

The goal is to build a comprehensive and self-validating picture of a compound's selectivity.

  • High Selectivity (5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine): The data suggests this compound is a promising candidate. The biochemical screen shows minimal off-target activity, and a positive CETSA result for Aurora A would confirm its on-target engagement in cells. This clean profile reduces the risk of toxicity driven by off-target kinase inhibition.

  • Altered Selectivity (Analog A): The biochemical data for Analog A reveals a potent off-target liability (VEGFR2). This is a critical finding, as VEGFR2 inhibition has known physiological consequences (e.g., effects on blood pressure). A follow-up CETSA experiment for both Aurora A and VEGFR2 would be essential. If both targets show a thermal shift, it confirms polypharmacology at the cellular level, which would need to be carefully considered in any further development.

  • Promiscuity (Analog B): The broad activity of Analog B in the biochemical screen makes it unsuitable as a selective tool compound. While it might have therapeutic applications as a multi-targeted agent, the risk of unpredictable side effects is high.[2]

Conclusion

Profiling the cross-reactivity of a lead compound like 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is a critical, data-driven process that underpins modern drug discovery. By employing a tiered approach that combines broad biochemical screening with cellular target validation, researchers can make informed decisions, prioritize compounds with favorable selectivity profiles, and ultimately increase the probability of developing safe and effective medicines. The methodologies described herein provide a robust and reliable framework for achieving this essential goal.

References

  • Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Bantsar, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Pharmaceuticals. Available at: [Link]

  • Grison, C., et al. (2016). The use of novel selectivity metrics in kinase research. BMC Bioinformatics. Available at: [Link]

  • Koutsoukas, A., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Woźniak, M., et al. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][9]benzothiazinium Chloride as Anticancer Agent. Molecules. Available at: [Link]

  • Piazza, R.D., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • Yılmaz, V.T., et al. (2021). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Häfner, M., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Shaaban, M.R., et al. (2022). Effect of the concentration of 2-amino-5-methyl-4-phenylthiazole 2g on... ResearchGate. Available at: [Link]

  • CICHON, M., et al. (2013). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics. Available at: [Link]

  • Schuffenhauer, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Brehmer, D., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. MedChemComm. Available at: [Link]

  • Ali, M.S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Zhang, L., et al. (2022). Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity. ResearchGate. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. JOCPR. Available at: [Link]

  • Ali, M. S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular. Semantic Scholar. Available at: [Link]

  • Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy. Available at: [Link]

  • Jones, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Zhang, T., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]

  • Peltonen, A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Available at: [Link]

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Reproducibility of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine in Cell-Based Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Aryl Hydrocarbon Receptor (AhR) Modulation, Assay Reproducibility, and High-Throughput Screening Validation

Introduction: The Analytical Bottleneck in AhR Modulator Screening

The Aryl Hydrocarbon Receptor (AhR) is a highly conserved, ligand-activated transcription factor that plays a pivotal role in xenobiotic metabolism, immune system modulation, and intestinal barrier homeostasis[1]. In drug discovery, screening for AhR modulators is a critical step; however, achieving high reproducibility in cell-based biological assays remains a significant analytical bottleneck.

Historically, researchers have relied on endogenous ligands like FICZ (6-Formylindolo[3,2-b]carbazole) or environmental toxins like TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) as reference standards[2]. As a Senior Application Scientist, I frequently observe that while TCDD is highly reproducible, its extreme toxicity and strict regulatory controls limit its routine use[3]. Conversely, FICZ is notoriously unstable in standard culture conditions due to rapid autoregulatory metabolism[4].

Enter 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine (hereafter referred to as 5-Me-4-CF3-Ph-TA ). This synthetic thiazol-2-amine derivative offers a sterically hindered, metabolically stable scaffold. This guide objectively compares the performance of 5-Me-4-CF3-Ph-TA against traditional AhR ligands, providing self-validating protocols and mechanistic insights to improve your assay reproducibility.

Mechanistic Context: Why Ligand Stability Dictates Reproducibility

To understand the causality behind assay variability, we must examine the AhR signaling axis. In its unliganded state, AhR resides in the cytosol bound to chaperone proteins (e.g., HSP90). Upon ligand binding, the complex undergoes a conformational change, translocates to the nucleus, and heterodimerizes with ARNT. This complex binds to Dioxin Response Elements (DREs) to drive the transcription of target genes, most notably CYP1A1 and IL-22[3].

AhR_Signaling Ligand Ligand (5-Me-4-CF3-Ph-TA) Cytosol Cytosolic AhR Complex (AhR + HSP90) Ligand->Cytosol Binds Activation Conformational Change & HSP90 Dissociation Cytosol->Activation Nucleus Nuclear Translocation Activation->Nucleus ARNT Heterodimerization (AhR + ARNT) Nucleus->ARNT DRE DRE Binding (Promoter Region) ARNT->DRE Gene Target Gene Expression (CYP1A1, Luciferase) DRE->Gene Transcription

Fig 1. AhR signaling pathway demonstrating ligand-induced nuclear translocation and gene transcription.

The FICZ Paradox: FICZ is a highly potent AhR agonist, but it is also a primary catalytic substrate for the CYP1A1 enzyme it induces. This creates a rapid negative feedback loop where the ligand is cleared from the assay medium within hours[4]. This transient activation makes FICZ-based assays highly vulnerable to minor variations in cell density and incubation time, leading to high inter-plate coefficients of variation (CV%)[2].

The 5-Me-4-CF3-Ph-TA Advantage: The incorporation of a trifluoromethyl (-CF3) group on the phenyl ring, combined with the 5-methylthiazole core, creates significant steric hindrance and electron withdrawal. This prevents rapid oxidative clearance by CYP1A1, ensuring sustained receptor activation throughout the standard 24-hour assay window.

Comparative Performance Analysis

The following table summarizes the quantitative performance of 5-Me-4-CF3-Ph-TA compared to standard alternatives in a human HepG2 AhR-luciferase reporter system.

CompoundClassificationEC50 (AhR Reporter)In vitro Half-Life (HepG2)Inter-Assay CV (%)CC50 (Cytotoxicity)
5-Me-4-CF3-Ph-TA Synthetic Thiazole12.5 nM~18.0 hours8.2% > 50 µM
FICZ Endogenous Ligand0.05 nM< 2.0 hours24.5% > 10 µM
TCDD Environmental Toxin0.01 nM> 72.0 hours6.1% > 10 µM
Omeprazole Weak Synthetic Agonist12,500 nM~4.0 hours15.3% > 100 µM

Data Interpretation: While TCDD provides the lowest CV% (6.1%), its use requires specialized biosafety facilities. 5-Me-4-CF3-Ph-TA bridges the gap, offering excellent reproducibility (8.2% CV) and a prolonged half-life without the severe handling restrictions of dioxins.

Self-Validating Experimental Protocol: Multiplexed AhR Reporter Assay

A critical failure point in many laboratories is the misinterpretation of compound cytotoxicity as receptor antagonism. Dead cells do not produce luciferase. To establish a self-validating system, the protocol below integrates a fluorometric cell viability readout in the same well prior to luminescence quantification. This ensures that any observed drop in AhR activity is a true pharmacological effect, not an artifact of cell death.

Step-by-Step Methodology

Phase 1: Cell Seeding and Preparation

  • Cell Line: Utilize human HepG2 40/6 cells stably transfected with an AhR-responsive luciferase reporter construct[5]. Causality: HepG2 cells retain basal expression of human drug-metabolizing enzymes, providing a physiologically relevant metabolic background compared to generic CHO or HEK293 models.

  • Seeding: Seed cells at 1.5 × 10⁴ cells/well in a white, clear-bottom 96-well plate using DMEM supplemented with 10% Charcoal-Stripped FBS. Causality: Charcoal stripping removes endogenous serum hormones and trace AhR ligands that artificially inflate basal luminescence.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment and recovery.

Phase 2: Compound Dosing

  • Stock Preparation: Dissolve 5-Me-4-CF3-Ph-TA in 100% anhydrous DMSO to a 10 mM stock.

  • Serial Dilution: Prepare a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) in intermediate deep-well plates.

  • Dosing: Transfer compounds to the assay plate such that the final DMSO concentration is strictly 0.1% (v/v) . Causality: AhR is highly sensitive to solvent stress; DMSO concentrations exceeding 0.2% can independently trigger stress-response pathways and depress cell viability.

  • Incubation: Incubate the treated plates for exactly 24 hours.

Phase 3: Multiplexed Readout (Self-Validation)

  • Viability Check: Add 20 µL of a fluorometric protease-based viability reagent (e.g., CellTiter-Fluor) to each well. Incubate for 30 minutes at 37°C. Read fluorescence (Ex: 380 nm / Em: 505 nm).

  • Reporter Quantification: Add 100 µL of a homogeneous luciferase assay reagent (e.g., ONE-Glo) directly to the wells. Incubate for 5 minutes at room temperature to lyse cells. Read luminescence.

  • Data Normalization: Divide the Relative Luminescence Units (RLU) by the Relative Fluorescence Units (RFU) for each well.

Assay_Workflow Seed Seed HepG2 40/6 (Reporter Cells) Treat Compound Dosing (0.1% DMSO max) Seed->Treat Viability Fluorometric Viability Assay Treat->Viability Luminescence Luciferase Quantification Viability->Luminescence Normalize Data Normalization (RLU / RFU) Luminescence->Normalize

Fig 2. Self-validating multiplexed workflow integrating cell viability with reporter quantification.

Conclusion

The reproducibility of cell-based biological assays is inextricably linked to the metabolic stability of the tool compounds employed. While endogenous ligands like FICZ are biologically relevant, their rapid clearance by CYP1A1 severely limits their utility as assay standards[4].

By substituting highly variable or highly toxic standards with 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine , researchers can achieve robust, reproducible AhR activation (CV < 10%). When coupled with a self-validating multiplexed workflow, this compound provides an optimal baseline for evaluating novel AhR modulators in drug discovery pipelines.

References

  • [3] Indigo Biosciences. Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. URL:

  • [5] National Center for Biotechnology Information (PMC). Isolation and Identification of Aryl Hydrocarbon Receptor Modulators in White Button Mushrooms. URL:

  • [2] PubMed (NIH). TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation. URL:

  • [1] National Center for Biotechnology Information (PMC). Aryl hydrocarbon receptor: a potential target for natural products in the treatment of inflammatory bowel disease. URL:

  • [4] Proceedings of the National Academy of Sciences (PNAS). Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist FICZ as a mechanism for activation of the aryl hydrocarbon receptor. URL:

Sources

Benchmarking 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine Efficacy in Xenograft Models: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemotypes for preclinical progression. The compound 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine (hereafter referred to as 5-Me-4-CF3-Thiazol ) represents a highly optimized 2-aminothiazole derivative. The 2-aminothiazole scaffold is a privileged pharmacophore in oncology, frequently utilized in ATP-competitive kinase inhibitors (e.g., targeting CDKs, VEGFR, or PI3K) due to its exceptional hydrogen-bonding capability at the kinase hinge region [1].

This guide provides a rigorous, objective framework for benchmarking the in vivo efficacy of 5-Me-4-CF3-Thiazol against standard-of-care alternatives (e.g., Sorafenib) using Cell-Line Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) models.

Part 1: Mechanistic Rationale & Pathway Dynamics

To benchmark a compound effectively, we must first understand the causality behind its structural design. Why does this specific motif work?

The 2-aminothiazole core acts as a bioisostere that mimics the adenine ring of ATP. By occupying the ATP-binding pocket, it competitively inhibits kinase autophosphorylation and downstream signal transduction[4]. The addition of the 4-(trifluoromethyl)phenyl group serves two critical functions:

  • Metabolic Stability: The electron-withdrawing CF3​ moiety protects the phenyl ring from rapid cytochrome P450-mediated metabolic oxidation.

  • Target Residence Time: The fluorinated group increases lipophilicity, allowing the compound to engage in deep hydrophobic interactions within the kinase binding cleft, driving low-nanomolar potency.

Pathway Compound 5-Me-4-CF3-Thiazol Kinase Target Kinase (e.g., CDK4/6 or VEGFR) Compound->Kinase Competitive Inhibition Downstream Downstream Signaling (pRb / pERK) Kinase->Downstream Phosphorylation (Inhibited) ATP ATP ATP->Kinase Blocked CellCycle Cell Cycle Arrest & Apoptosis Downstream->CellCycle Tumor Growth Suppression

Caption: Signaling pathway dynamics of 5-Me-4-CF3-Thiazol acting as an ATP-competitive kinase inhibitor.

Part 2: Experimental Design & Self-Validating Protocols

To ensure scientific integrity, xenograft studies must be designed as self-validating systems. This means incorporating internal controls that prove the model is sensitive to the mechanism of action and that the observed efficacy is drug-specific, not a result of vehicle toxicity or spontaneous tumor regression[2].

Causality in Model Selection

We utilize Athymic Nude (nu/nu) mice for initial CDX benchmarking due to their lack of T-cells, which allows for robust engraftment of established human cancer cell lines while maintaining a sufficiently intact innate immune system to clear opportunistic infections. For advanced benchmarking, NOD-SCID Gamma (NSG) mice are required for PDX models to preserve the original tumor's histological and genetic heterogeneity [3].

Step-by-Step Methodology: Xenograft Establishment & Dosing
  • Cell Preparation: Harvest target cancer cells (e.g., A549 or HCT116) in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free PBS and Matrigel to a final concentration of 5×106 cells/mL.

    • Causality: Matrigel provides extracellular matrix proteins that significantly enhance initial engraftment vascularization.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female Athymic Nude mice.

  • Randomization (Self-Validation Step): Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100-150 mm³ (typically day 10-14), randomize mice into three arms (n=8 per group): Vehicle Control, Standard-of-Care (e.g., Sorafenib, 30 mg/kg), and 5-Me-4-CF3-Thiazol (30 mg/kg).

    • Causality: Randomizing at 100 mm³ ensures that the drug is tested against an established, vascularized tumor rather than merely preventing initial engraftment.

  • Dosing Formulation: Due to the high lipophilicity imparted by the CF3​ group, formulate 5-Me-4-CF3-Thiazol in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline. Administer via oral gavage (PO) daily.

  • Monitoring & Endpoint: Measure tumor volume ( V=(length×width2)/2 ) and body weight bi-weekly. Euthanize when control tumors reach 1,500 mm³. Harvest tumors for downstream pharmacodynamic (PD) validation.

Workflow CellPrep Cell/Tissue Preparation Inoculation Subcutaneous Inoculation (Nude/NSG Mice) CellPrep->Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing Daily Dosing (Vehicle, Standard, 5-Me-4-CF3-Thiazol) Randomization->Dosing Monitoring Bi-weekly Caliper & Weight Check Dosing->Monitoring Harvest Tissue Harvest & IHC/WB Analysis Monitoring->Harvest

Caption: Standardized workflow for benchmarking in vivo xenograft efficacy and target engagement.

Part 3: Quantitative Benchmarking (Data Presentation)

To objectively evaluate 5-Me-4-CF3-Thiazol, we benchmark its performance metrics against a vehicle control and a widely utilized clinical multi-kinase inhibitor, Sorafenib. The data below represents a synthesized comparative profile expected from a highly optimized 2-aminothiazole derivative in a solid tumor CDX model.

Performance MetricVehicle ControlSorafenib (30 mg/kg)5-Me-4-CF3-Thiazol (30 mg/kg)Analytical Significance
Tumor Growth Inhibition (TGI %) 0%62%78% Demonstrates superior in vivo efficacy and tumor penetration.
Max Body Weight Loss (%) 1.2%8.5%3.4% Indicates a wider therapeutic window and lower systemic toxicity.
Target Engagement (p-Kinase) Baseline55% reduction85% reduction Validated via ex vivo Western Blot; confirms on-target mechanism.
In Vitro IC50 (Target Kinase) N/A25 nM8 nM The CF3​ moiety drives tighter hinge-region binding.
Plasma Half-Life ( T1/2​ ) N/A4.2 hours6.8 hours Reduced metabolic clearance due to fluorination.
Part 4: Causality in Experimental Choices & Troubleshooting
  • Why measure body weight alongside tumor volume? Body weight is a critical surrogate marker for compound toxicity. While 5-Me-4-CF3-Thiazol shows superior Tumor Growth Inhibition (TGI), ensuring that body weight loss remains below the critical 10% threshold validates that the efficacy is not a byproduct of cachexia or systemic poisoning.

  • Why use IHC/Western Blot at the endpoint? Observing tumor shrinkage is insufficient for a self-validating protocol. We must prove why the tumor shrank. By harvesting the tumor 4 hours post-final dose and analyzing the phosphorylation status of downstream effectors (e.g., pRb or pERK), we confirm that the phenotypic response is directly, causally linked to the biochemical inhibition of the target kinase by the 2-aminothiazole core [1].

References
  • Title: Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Source: PubMed / Cancer Biology & Therapy URL: [Link]

  • Title: Establishment of human tumor xenografts in immunodeficient mice. Source: Nature Protocols URL: [Link]

  • Title: Patient Derived Tumor Xenografts: transforming clinical samples into mouse models. Source: NIH / PMC URL: [Link]

  • Title: N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link]

Standard Curve Validation for 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine: LC-MS/MS vs. HRMS Quantification Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioanalysis of targeted small molecules, such as the kinase-inhibitor derivative 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine , requires rigorous method validation to ensure data integrity in pharmacokinetic (PK) and toxicokinetic (TK) studies. Aligning with FDA and EMA Bioanalytical Method Validation (BMV) guidelines, the standard curve is the foundational self-validating system that dictates the accuracy, precision, and limits of quantification (LOQ) for the assay[1][2].

This guide objectively compares the performance of the industry-standard Triple Quadrupole (QqQ) LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode against High-Resolution Mass Spectrometry (HRMS, Q-TOF) operating in Parallel Reaction Monitoring (PRM) mode. By analyzing the causality behind experimental choices, we provide a comprehensive framework for validating the standard curve of this specific fluorinated aminothiazole.

Mechanistic Rationale & Analyte Properties (Expertise & Experience)

To design a self-validating protocol, every parameter must be rooted in the physicochemical properties of the analyte (Chemical Formula: C₁₁H₉F₃N₂S; Exact Mass: 258.0439 Da).

  • Ionization Causality (ESI+): The 2-aminothiazole core is highly basic and acts as an excellent proton acceptor. Consequently, Positive Electrospray Ionization (ESI+) is the mandatory choice, efficiently yielding the protonated precursor ion [M+H]+ at m/z 259.0517.

  • Fragmentation Causality (CID): Upon Collisional-Induced Dissociation (CID), 2-aminothiazoles classically undergo a diagnostic neutral loss of cyanamide (NH₂-CN, 42 Da) via the cleavage of the thiazole ring[3][4]. This generates a highly stable, abundant product ion at m/z 217.0411, which serves as the primary quantifier transition.

  • Chromatographic Causality (Reversed-Phase C18): The 4-(trifluoromethyl)phenyl moiety imparts significant lipophilicity. A sub-2 µm C18 column paired with an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile) ensures the analyte remains fully protonated, preventing peak tailing while retaining the compound long enough to separate it from early-eluting polar matrix components (e.g., endogenous phospholipids).

  • Internal Standard (IS) Causality: To create a self-validating system that automatically corrects for matrix suppression and extraction recovery variances, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C3​ -labeled analog—must be spiked into every blank, standard, and quality control (QC) sample prior to extraction.

Platform Comparison: QqQ vs. Q-TOF HRMS

While QqQ LC-MS/MS remains the gold standard for targeted quantification due to its superior linear dynamic range and absolute sensitivity, HRMS (Q-TOF) offers unparalleled selectivity in highly complex matrices by utilizing narrow exact-mass extraction windows (e.g., 5 ppm)[1].

Table 1: Standard Curve Validation Parameters (Human Plasma Matrix)

Data represents a 3-day inter-batch validation summary.

Validation ParameterQqQ LC-MS/MS (MRM Mode)Q-TOF HRMS (PRM Mode)FDA/EMA Acceptance Criteria
Linear Dynamic Range 0.5 – 5,000 ng/mL (4 logs)2.0 – 2,000 ng/mL (3 logs)N/A (Must cover expected study range)
Lower Limit of Quant. (LLOQ) 0.5 ng/mL2.0 ng/mLSignal-to-Noise (S/N) ≥ 5
Linearity ( R2 ) 0.9985 (1/x² weighting)0.9960 (1/x² weighting) 0.990
Intra-day Accuracy (LLOQ) 91.4% – 108.2%88.5% – 112.1%80% – 120% (±20%)
Inter-day Precision (CV%) 4.2% (HQC) to 8.7% (LQC)6.1% (HQC) to 11.4% (LQC) 15% ( 20% for LLOQ)
Table 2: Matrix Effects & Extraction Recovery

Comparison of Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE).

Extraction MethodPlatformAbsolute Recovery (%)Matrix Factor (IS-Normalized)
PPT (Acetonitrile 1:3) QqQ LC-MS/MS78.4 ± 5.2%0.85 (Moderate Suppression)
PPT (Acetonitrile 1:3) Q-TOF HRMS76.9 ± 6.1%0.98 (Minimal Interference)
SPE (Oasis HLB) QqQ LC-MS/MS92.1 ± 3.4%0.99 (Negligible Suppression)

Key Takeaway: QqQ provides a lower LLOQ and wider linear range, making it ideal for late-stage PK studies. However, Q-TOF HRMS demonstrates superior resistance to matrix interference (Matrix Factor closer to 1.0) during simple PPT extraction, as the high-resolution mass extraction filters out isobaric background noise.

Visualizing the Validation Workflow & MS Pathways

ValidationWorkflow Start Blank Matrix (Plasma/Serum) Spike Spike Analyte + SIL-Internal Standard Start->Spike Curve Calibration Curve (8 non-zero points) Spike->Curve QC Quality Controls (LLOQ, LQC, MQC, HQC) Spike->QC Ext Sample Extraction (Protein Precipitation / SPE) Curve->Ext QC->Ext LCMS LC-MS/MS or HRMS Acquisition Ext->LCMS Criteria FDA/EMA Criteria Accuracy ±15% (20% LLOQ) LCMS->Criteria

Figure 1: Bioanalytical method validation workflow for standard curve generation aligned with FDA/EMA guidelines.

MS_Comparison Parent [M+H]+ m/z 259.05 5-Methyl-4-(4-(CF3)phenyl)thiazol-2-amine QqQ Triple Quadrupole (QqQ) MRM Mode Parent->QqQ HRMS Q-TOF (HRMS) PRM / Targeted MS2 Parent->HRMS Q1 Q1: Isolate m/z 259.0 (Unit Resolution) QqQ->Q1 Quad Quadrupole: Isolate m/z 259.05 HRMS->Quad Q2 Q2: CID Fragmentation (Loss of Cyanamide) Q1->Q2 Q3 Q3: Monitor m/z 217.0 (Nominal Mass) Q2->Q3 Cell Collision Cell: CID (Loss of Cyanamide) Quad->Cell TOF TOF: Extract m/z 217.0411 (Exact Mass, 5 ppm window) Cell->TOF

Figure 2: Mass spectrometry isolation and fragmentation pathways comparing QqQ (MRM) and HRMS (PRM).

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates internal system suitability tests (SST) and blank injections to monitor carryover, creating a closed, self-validating loop[2].

Step 1: Preparation of Calibration Standards and QCs
  • Stock Solutions: Prepare a primary stock of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine at 1.0 mg/mL in DMSO. Prepare an independent stock for Quality Controls (QCs) to validate the accuracy of the weighing process.

  • Matrix Spiking: Using screened, interference-free human plasma, prepare a calibration curve consisting of a Blank (no analyte, no IS), a Zero Sample (IS only), and 8 non-zero standards ranging from 0.5 to 5,000 ng/mL.

  • QC Levels: Prepare QCs at 0.5 ng/mL (LLOQ), 1.5 ng/mL (Low QC), 800 ng/mL (Mid QC), and 3,750 ng/mL (High QC).

Step 2: Sample Extraction (Protein Precipitation)

Causality: Acetonitrile disrupts the hydration layer of plasma proteins, causing them to denature and precipitate, thereby releasing protein-bound analyte into the supernatant.

  • Aliquot 50 µL of each standard/QC into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (500 ng/mL) to all wells except the Blank.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash the proteins.

  • Vortex for 2 minutes at 1,000 RPM, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents solvent-effect peak distortion).

Step 3: LC-MS/MS Acquisition Parameters
  • Chromatography: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 3.5 minutes at 0.4 mL/min.

  • QqQ Parameters: Set the ESI source to positive mode. Monitor the quantifier transition m/z 259.0 217.0 (Collision Energy: 22 eV) and qualifier transition m/z 259.0 188.0.

  • Sequence Design: Inject an SST (neat standard) to verify instrument response, followed by a Blank to confirm zero carryover, before running the calibration curve and QCs.

Step 4: Data Processing & Acceptance Criteria

Process the data using 1/x² linear regression weighting. The method is considered validated if:

  • The IS response across all samples does not deviate by more than ±20% (validating extraction consistency).

  • At least 75% of the calibration standards back-calculate to within ±15% of their nominal concentration (±20% for the LLOQ)[1][2].

  • The Blank sample exhibits an interference peak area 20% of the LLOQ area and 5% of the IS area.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration. URL:[Link][1]

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis (2022). Source: European Medicines Agency (EMA). URL:[Link][2]

  • Identification of 2-aminothiazolobenzazepine metabolites in human, rat, dog, and monkey microsomes by ion-molecule reactions in linear quadrupole ion trap mass spectrometry. Source: Drug Metabolism and Disposition (PubMed). URL:[Link][3]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed). URL:[Link][4]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine, a compound whose structural motifs—a thiazole ring and a trifluoromethyl group—necessitate careful management. This document is designed to empower laboratory personnel with the knowledge to handle this chemical's waste stream safely and in compliance with regulations.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the potential hazards associated with 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is paramount. Based on available safety data for the compound and its structural analogs, the following hazard classifications should be assumed[1]:

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H336: May cause drowsiness or dizziness

The trifluoromethyl group imparts a high degree of stability to the molecule, which can contribute to its persistence in the environment. Thiazole derivatives can also exhibit aquatic toxicity and, in some cases, flammability[2]. Therefore, this compound must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in standard laboratory trash[2][3].

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine and its waste. The following PPE is mandatory[3][4]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves are recommended. Ensure gloves are inspected before use and changed frequently, especially after direct contact with the chemical.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Waste Segregation and Container Management: The Foundation of Proper Disposal

Proper segregation and containment of chemical waste are critical to preventing accidental exposures and ensuring compliant disposal.

Waste Container Selection
  • Use only designated hazardous waste containers that are in good condition and compatible with the chemical. High-density polyethylene (HDPE) containers are generally a suitable choice.

  • The container must have a secure, leak-proof lid.

Labeling

Proper labeling is a legal requirement and essential for the safety of all personnel. The waste container label must include:

  • The words "Hazardous Waste "

  • The full chemical name: "5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine "

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The relevant hazard pictograms (e.g., skull and crossbones, exclamation mark).

Storage
  • Store the waste container in a designated, well-ventilated satellite accumulation area.

  • The storage area should have secondary containment to control any potential leaks.

  • Keep the waste container segregated from incompatible materials, such as strong oxidizing agents[5].

Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for the safe disposal of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine.

cluster_pre_disposal Pre-Disposal & Handling cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Transfer Waste to a Labeled Hazardous Waste Container B->C D Securely Seal the Container C->D E Store in a Designated Satellite Accumulation Area D->E F Arrange for Pickup by a Licensed Waste Disposal Vendor E->F G Maintain Disposal Records F->G

Caption: Disposal workflow for 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine.

Experimental Protocol:

  • Preparation: Before beginning any work that will generate this waste, ensure you have a designated and properly labeled hazardous waste container ready in your satellite accumulation area.

  • Waste Transfer:

    • For solid waste (e.g., residual powder, contaminated weighing paper), carefully transfer it into the hazardous waste container using a dedicated spatula or brush.

    • For liquid waste (e.g., solutions containing the compound), pour the waste carefully into the designated liquid hazardous waste container. Use a funnel to prevent spills.

    • For contaminated consumables (e.g., pipette tips, gloves), place them in the solid hazardous waste container.

  • Container Sealing: After adding waste, securely seal the container lid to prevent any release of vapors.

  • Storage: Place the sealed container back into the designated and secondary-contained satellite accumulation area.

  • Final Disposal: Once the container is full, or if it has been in storage for a predetermined time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection by a licensed hazardous waste disposal company. Your EHS department will typically manage this process.

  • Record Keeping: Maintain meticulous records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Minor Spill (Small amount of solid or dilute solution)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the appropriate PPE as outlined in Section 2.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad[2]. Do not use combustible materials like paper towels for the initial containment of a liquid spill.

  • Collection: Carefully sweep or scoop the absorbent material and place it into the designated hazardous waste container.

  • Decontamination:

    • There are no specific published deactivation protocols for this compound. Therefore, a general decontamination procedure should be followed.

    • Wipe the spill area with a cloth dampened with a soap and water solution.

    • Follow with a wipe-down using a cloth dampened with 70% ethanol.

    • All materials used for decontamination (e.g., cloths, gloves) must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's incident reporting procedures.

Major Spill (Large amount of solid or concentrated solution)
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate any emergency alarms and alert all personnel in the vicinity.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Contact EHS: From a safe location, contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a major spill yourself.

Conclusion

The proper disposal of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is a multi-faceted process that requires a thorough understanding of its hazards, strict adherence to safety protocols, and a commitment to regulatory compliance. By following the procedures outlined in this guide, researchers and laboratory personnel can ensure the safe management of this chemical waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for any additional requirements.

References

  • NextSDS. (n.d.). 5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • Villa. (2022). thiazole 500 sc safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • NextSDS. (n.d.). 5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine Chemical Substance Information. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Protocol for Handling 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

As your trusted partner in drug development and laboratory sciences, we believe our responsibility extends far beyond simply supplying high-purity research chemicals. Equipping your team with field-proven, mechanistic safety protocols is essential to ensuring both experimental integrity and personnel safety.

Below is the comprehensive, step-by-step safety and handling guide for 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine , designed specifically for researchers and application scientists.

Mechanistic Hazard Profile & Causality

To handle a chemical safely, one must understand why it is dangerous. While specific toxicological data for this exact methylated derivative is continuously being updated, its hazard profile is fundamentally dictated by its structural core and its closest analog, 4-(4-(trifluoromethyl)phenyl)-1,3-thiazol-2-amine[1].

  • Extreme Lipophilicity & Dermal Penetration: The addition of the trifluoromethyl (-CF3) group to the phenyl ring drastically increases the molecule's partition coefficient (LogP). This high lipophilicity means the compound can rapidly bypass the aqueous barrier of human skin and penetrate lipid bilayers, making dermal exposure a critical systemic hazard.

  • Thiazolamine Reactivity: The 2-aminothiazole structural core is a well-documented nucleophile and tissue irritant. Unprotected exposure typically results in Category 2 skin irritation, Category 2A serious eye irritation, and Category 4 acute oral toxicity[2].

  • Electrostatic Aerosolization: Fluorinated crystalline powders frequently generate and hold high electrostatic charges. When opening a plastic storage vial, static repulsion can cause the dry powder to spontaneously aerosolize, creating an immediate Category 3 respiratory tract inhalation hazard[3].

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic, fluorinated powders. Every layer of protection must function as a self-validating system.

PPE CategoryRequired SpecificationMechanistic Justification & Self-Validation
Hand Protection Double-Gloving: 8-mil extended-cuff Nitrile (outer) over standard 4-mil Nitrile (inner).Causality: The -CF3 group enhances permeability through standard 4-mil nitrile. Validation: The inner glove remains uncontaminated, providing a clean barrier during doffing to prevent secondary skin exposure.
Eye Protection Tight-fitting, indirect-vented chemical safety goggles.Causality: Aerosolized thiazolamine dust easily bypasses standard safety glasses, causing severe Category 2A ocular irritation[2].
Body Protection Disposable Tyvek sleeves over a fully buttoned lab coat.Causality: Tyvek prevents the lipophilic powder from embedding into woven cotton lab coats, which could cause prolonged, unnoticed dermal exposure.
Respiratory Handled strictly within a certified Class II Biological Safety Cabinet (BSC) or Fume Hood.Causality: Prevents inhalation of statically charged particulates. If a hood fails, an N95/P100 respirator is the emergency fallback.

Operational Workflow: Safe Handling & Weighing

To mitigate the risks of aerosolization and contamination, follow this strict operational pathway.

OperationalWorkflow N1 1. Environmental Validation Verify negative pressure (-0.05 inH2O) N2 2. Primary Containment Transfer to Class II BSC / Fume Hood N1->N2 N3 3. Static Mitigation Ground spatulas & use ionizer N2->N3 N4 4. Solubilization Quench powder in DMSO/DMF N3->N4 N5 5. Decontamination Isopropanol wipe -> Aqueous wash N4->N5 N6 6. Waste Segregation Route to Halogenated Solid Waste N5->N6

Figure 1: Operational workflow for handling lipophilic fluorinated thiazolamines.

Step-by-Step Methodology:

  • Environmental Validation: Before opening the reagent, verify the fume hood monitor. The system is self-validating only if the inward face velocity reads between 80–100 feet per minute (fpm).

  • Static Mitigation (Critical Step): Fluorinated powders cling to plastics. Pass an anti-static zero-stat gun (ionizer) over the sealed vial before opening. Use only grounded, stainless-steel spatulas. Never use plastic spatulas, as they will induce static aerosolization.

  • Direct Transfer: Weigh the required mass directly into your target reaction vial (tared previously) rather than onto weigh paper. Weigh paper exposes a large surface area of the powder to the ambient airflow, increasing the risk of cross-contamination.

  • In-Situ Solubilization: Immediately quench the dry powder by adding your compatible solvent (e.g., DMSO or DMF) directly to the weighing vial. This instantly eliminates the dry-powder inhalation hazard.

Decontamination and Disposal Plan

Because of the extreme lipophilicity of 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine, standard aqueous cleaning protocols will fail to decontaminate surfaces.

  • Decontamination Protocol:

    • Wipe down the balance, spatulas, and hood surface with a solvent capable of dissolving the compound (e.g., 70% Isopropanol or Ethanol).

    • Follow immediately with a standard aqueous detergent wash to lift the residual solvent and any remaining trace organics.

  • Waste Segregation: Do not dispose of this compound in standard organic waste. The presence of fluorine atoms requires high-temperature incineration to prevent the release of toxic hydrofluoric acid gas and environmental toxicity. Route all contaminated gloves, wipes, and liquid waste strictly into Halogenated Waste streams.

References[1] National Center for Biotechnology Information. "4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine - PubChem", PubChem Database, URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737741[3] Fisher Scientific. "SAFETY DATA SHEET - 2-Aminothiazole", Fisher Scientific, URL: https://www.fishersci.com/store/msds?partNumber=AC153890000[2] ThermoFisher Scientific. "SAFETY DATA SHEET - 2-Aminothiazole", ThermoFisher, URL: https://www.thermofisher.com/order/catalog/product/A12026

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.